2-Quinolinethiol
Description
Significance of the Quinoline (B57606) Scaffold in Chemical Sciences
The quinoline scaffold, a fused bicyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in medicinal and materials chemistry. orientjchem.orgbohrium.comresearchgate.net Its presence in a wide array of natural products and synthetic compounds underscores its importance. orientjchem.org Quinoline derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. ontosight.aiorientjchem.orgacs.org This has spurred considerable interest in using quinoline as a foundational motif for the design and synthesis of novel bioactive molecules. orientjchem.orgresearchgate.netbenthamdirect.com The versatility of the quinoline ring allows for structural modifications that can fine-tune its pharmacological and physicochemical properties, making it a key building block in the development of new therapeutic agents and functional materials. orientjchem.orgresearchgate.net
Tautomeric Equilibria of 2-Quinolinethiol and 2(1H)-Quinolinethione: Theoretical and Experimental Insights
A fundamental aspect of this compound's chemistry is its existence in a tautomeric equilibrium with its thione counterpart, 2(1H)-Quinolinethione. researchgate.netsemanticscholar.org This equilibrium involves the migration of a proton between the sulfur and nitrogen atoms. The predominance of one tautomer over the other significantly influences the compound's reactivity and spectroscopic properties.
Quantum Mechanical Calculations of Tautomer Populations
Theoretical studies employing quantum mechanical calculations have provided valuable insights into the relative stability of the two tautomers. researchgate.netsemanticscholar.org Density Functional Theory (DFT) calculations, specifically using the B3LYP method, have predicted that the thione form, 2(1H)-quinolinethione, is the more stable and therefore the major tautomer in the equilibrium. semanticscholar.org One study calculated the thione to be favored by 99.9%, with an energy difference (ΔE) of 5.83 kcal/mol. semanticscholar.org These computational models are crucial for understanding the intrinsic properties of the molecule and predicting its behavior in different environments.
Spectroscopic Confirmation of Tautomeric Forms
Experimental evidence from spectroscopic analyses has corroborated the theoretical predictions. researchgate.netsemanticscholar.org Infrared (IR) spectroscopy of matrix-isolated 2-quinolinethione has been used to study the individual tautomers. researchgate.netarizona.edu In these experiments, the initially more abundant thione form could be converted to the thiol form through UV-induced photochemical reaction, allowing for the separation and analysis of their respective spectra. researchgate.netarizona.edu
Furthermore, absorption spectroscopy has played a key role in confirming the dominance of the thione tautomer in solution. researchgate.netsemanticscholar.org Time-Dependent Density Functional Theory (TD-DFT) computations of the absorption spectra for both tautomers show a good correlation with the experimental spectrum. semanticscholar.org The calculated spectrum for the thione form (1b) shows strong bands at approximately 358.8 nm and 269.8 nm, which aligns well with the experimental spectrum exhibiting strong bands at 372 nm and 273 nm in water. semanticscholar.org In contrast, the calculated thiol form (1a) has strong bands at 308.0 nm and 242.9 nm, which are in regions of low absorption for the thione. semanticscholar.org
Below is a table summarizing the calculated and experimental absorption maxima for the tautomers of this compound.
| Tautomer | Calculation Method | Calculated λmax (nm) | Experimental λmax (nm) in H₂O |
| 2(1H)-Quinolinethione | TD-DFT | 358.8, 269.8 | 372, 273 |
| This compound | TD-DFT | 308.0, 242.9 | - |
It is also noteworthy that while alkylated derivatives of this compound can exhibit fluorescence, the thione tautomer (1b) itself is non-fluorescent when excited at its absorption maxima. researchgate.netsemanticscholar.org
Historical Context of Research on this compound and its Derivatives
The study of this compound is rooted in the broader history of quinoline chemistry, which dates back to the late 19th century. The foundational work on quinoline synthesis laid the groundwork for the later preparation of substituted quinolines, including those with sulfur-containing functional groups. Early in the 20th century, researchers began to systematically investigate methods for preparing this compound and its related compounds, recognizing their potential utility.
One of the common synthetic routes developed involves the reaction of 2-chloroquinoline (B121035) with sodium hydrosulfide (B80085). ontosight.ai This method provides a practical means for laboratory-scale synthesis. Over the years, research has expanded to explore the diverse reactivity of this compound and its applications as a building block in organic synthesis. ontosight.ai Its ability to act as a ligand and form stable complexes with various transition metals has also been a significant area of investigation. akjournals.com These historical developments have paved the way for contemporary research, which continues to uncover new applications for this versatile heterocyclic compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-quinoline-2-thione | |
|---|---|---|
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InChI |
InChI=1S/C9H7NS/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,10,11) | |
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InChI Key |
KXZSVYHFYHTNBI-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=S)N2 | |
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Molecular Formula |
C9H7NS | |
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DSSTOX Substance ID |
DTXSID4062569 | |
| Record name | 2(1H)-Quinolinethione | |
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Molecular Weight |
161.23 g/mol | |
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Solubility |
22.6 [ug/mL] (The mean of the results at pH 7.4) | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2637-37-8 | |
| Record name | 2(1H)-Quinolinethione | |
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Synthetic Methodologies and Derivatization Strategies of 2 Quinolinethiol
Established Synthetic Routes to 2-Quinolinethiol
Traditional methods for synthesizing this compound often rely on the transformation of readily available quinoline (B57606) precursors. These routes are well-documented and widely employed for laboratory-scale and industrial production.
One classic method for the synthesis of this compound involves the direct thionation of its corresponding oxo-analogue, quinolin-2(1H)-one (also known as carbostyril). This transformation is typically achieved by heating the quinolinone with a thionating agent, most commonly phosphorus pentasulfide (P₄S₁₀). umich.edu The reaction is often conducted in a high-boiling point solvent such as pyridine (B92270), which also acts as a base. umich.edu
The direct thionation of quinolinones with phosphorus pentasulfide can sometimes result in lower yields compared to other methods. mdpi.com For instance, the treatment of various dimethoxy benzothieno[2,3-c]quinoline-6(5H)-ones with phosphorus pentasulfide in refluxing pyridine afforded the corresponding thiones in yields ranging from 48% to 68%. umich.edu
Table 1: Synthesis of Thiones via Phosphorus Pentasulfide
| Starting Material | Product | Reagents | Yield | Reference |
|---|---|---|---|---|
| 4,10-dimethoxy benzothieno[2,3-c]quinolin-6(5H)-one | 4,10-dimethoxy benzothieno[2,3-c]quinoline-6(5H)-thione | P₄S₁₀, Pyridine | 48% | umich.edu |
| 3,10-dimethoxy benzothieno[2,3-c]quinolin-6(5H)-one | 3,10-dimethoxy benzothieno[2,3-c]quinoline-6(5H)-thione | P₄S₁₀, Pyridine | 68% | umich.edu |
Note: The data in this table is derived from syntheses of complex derivatives, illustrating the general methodology.
A more prevalent and often higher-yielding method for preparing this compound is the nucleophilic substitution of 2-chloroquinoline (B121035) with a sulfur nucleophile. ontosight.ai Sodium hydrosulfide (B80085) (NaSH) is commonly used for this purpose. The reaction involves the displacement of the chloride ion at the 2-position of the quinoline ring by the hydrosulfide ion.
This reaction is typically carried out in a suitable solvent, and reflux conditions are often employed to drive the substitution to completion. The choice of solvent and reaction conditions can be optimized to ensure a high yield and purity of the final product. This approach is considered one of the most practical routes for laboratory-scale preparation. A related procedure has been detailed for the synthesis of 2-mercapto-quinoline-N-oxide from 2-chloro-quinoline-N-oxide using a mixture of sodium hydrosulfide and sodium sulfide (B99878), resulting in a 63.2% yield. prepchem.com
Reaction of Quinoline with Phosphorus Pentasulfide
Synthesis of Substituted this compound Derivatives
The this compound scaffold is a versatile building block for creating a wide array of derivatives through reactions involving either the thiol group or the quinoline ring system.
The thiol group in this compound is nucleophilic and can readily react with various electrophiles. scbt.comvulcanchem.com This reactivity allows for the synthesis of numerous S-substituted derivatives. A common example is the S-alkylation reaction with alkyl halides. For instance, this compound can react with chloromethane (B1201357) or other alkyl halides to produce the corresponding 2-(alkylthio)quinoline derivatives. ontosight.ai Similarly, S-methylation of related thiones has been successfully achieved using methyl iodide. umich.edu These reactions highlight the utility of the thiol group as a handle for introducing diverse functional groups. ontosight.ai
Table 2: Example of Nucleophilic Substitution on the Thiol Group
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |
|---|---|---|---|---|
| This compound | Chloromethane | Quinoline, 2-((chloromethyl)thio)- | S-alkylation | ontosight.ai |
Beyond the thiol group, the quinoline ring itself can be modified to generate substituted derivatives. Nucleophilic substitution reactions can be performed on the quinoline ring, particularly if it contains a good leaving group. For example, studies on 4-chloro-8-methylquinolin-2(1H)-one and its thione analogue have shown that the 4-chloro group can be displaced by various nucleophiles to introduce sulfanyl, hydrazino, azido, and amino groups at the 4-position. mdpi.com
Furthermore, the quinoline core can be constructed with desired substituents from the outset using classic synthetic strategies like the Friedländer or Skraup annulations. vulcanchem.com Recent advances have also explored electrophilic fluorination of the quinoline ring using reagents like Selectfluor. vulcanchem.com These methods provide access to a broad range of this compound derivatives with functional groups at various positions on the heterocyclic ring.
Nucleophilic Substitution Reactions Involving the Thiol Group
Green Chemistry Approaches in this compound Synthesis
In line with the principles of sustainable chemistry, efforts are being made to develop more environmentally benign synthetic routes for quinoline derivatives. For the synthesis of precursors to this compound, such as quinolin-2(1H)-ones, a highly atom-economical photocatalytic method has been developed. rsc.org This approach uses visible light and a low loading of a catalyst to convert quinoline-N-oxides into quinolin-2(1H)-ones in high yields without undesirable by-products, offering a greener alternative to many conventional methods. rsc.org
Another green approach involves using alternative solvent systems. A glycerol-mediated domino reaction has been reported for the efficient synthesis of complex polyheterocycles starting from 2-mercaptoquinoline-3-carbaldehyde. rsc.org In this method, glycerol (B35011) serves as a recyclable and biodegradable solvent, and the reaction proceeds at elevated temperatures to afford the products, which can be isolated simply by filtration after the addition of water. rsc.org These examples demonstrate a shift towards more sustainable practices in the synthesis of quinoline-based compounds.
Reactivity and Mechanistic Studies of 2 Quinolinethiol
Thiol-Mediated Chemical Transformations
The thiol moiety is a key center of reactivity in 2-quinolinethiol, participating in both oxidation and reduction reactions. These transformations highlight the versatility of the sulfur atom in mediating the compound's chemical behavior.
Oxidation Reactions of the Thiol Moiety
The thiol group of this compound is susceptible to oxidation, leading to the formation of various sulfur-containing products. Common oxidizing agents such as hydrogen peroxide and potassium permanganate (B83412) can convert the thiol to disulfides or sulfonic acids. For instance, the oxidation of this compound can yield the corresponding disulfide, a reaction that has been observed during interactions with certain metal ions like Cu2+. semanticscholar.org This reactivity is a characteristic feature of thiols and is integral to the chemical profile of this compound. semanticscholar.org
The oxidation of the thiol can be influenced by the reaction conditions and the specific oxidizing agent employed. For example, treatment with m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can lead to the formation of sulfonic acid derivatives. vulcanchem.com
Reduction of the Quinoline (B57606) Ring System
While the thiol group is prone to oxidation, the quinoline ring system can undergo reduction. Reducing agents like lithium aluminum hydride can be used to form various quinoline derivatives. The specific products of the reduction depend on the reaction conditions and the substrate. This reactivity showcases the ability to selectively modify the heterocyclic core of the molecule.
Nucleophilic Reactivity of the Sulfur Atom
The sulfur atom in this compound exhibits significant nucleophilic character, enabling it to participate in a variety of chemical reactions. scbt.com This nucleophilicity is a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups.
The thiol group can readily undergo alkylation and acylation reactions. For example, it reacts with alkyl halides or acyl chlorides under basic conditions to form the corresponding thioethers or thioesters. This reactivity is fundamental to its use as a building block in organic synthesis. The nucleophilic nature of the sulfur also allows it to act as a potent chelator for various metal ions. semanticscholar.org
Branched quinolines, such as those derived from this compound, have been noted to react rapidly with thiol groups in biological structures like proteins. port.ac.ukacs.org This reactivity is attributed to the Michael acceptor site that can be formed, potentially leading to the formation of covalent adducts. port.ac.ukacs.org
Electrophilic Reactivity of the Quinoline Nucleus
The quinoline ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the reactivity is generally lower than that of benzene (B151609) but greater than that of pyridine (B92270). imperial.ac.uk Electrophilic substitution reactions, such as nitration and sulfonation, typically occur on the benzenoid ring, primarily at the C5 and C8 positions. uop.edu.pk
The conditions for these reactions are often vigorous. For instance, nitration requires the use of fuming nitric acid in the presence of fuming sulfuric acid to yield a mixture of 5-nitro and 8-nitro derivatives. uop.edu.pk Similarly, sulfonation with fuming sulfuric acid at high temperatures produces a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid. uop.edu.pk The presence of the thiol group can influence the regioselectivity of these electrophilic substitutions.
Reaction Kinetics and Thermodynamic Considerations
The kinetics and thermodynamics of reactions involving this compound are influenced by several factors, including its tautomeric equilibrium and the nature of the reactants. The thione tautomer is thermodynamically more stable than the thiol form, a factor that governs its equilibrium position. semanticscholar.org
Kinetic studies of metal complexation have shown that the formation of complexes can be rapid. semanticscholar.org The rates of these reactions are dependent on the metal ion and the solvent system. For example, the quenching of fluorescence upon exposure to metals is an immediate process, suggesting rapid chelation. semanticscholar.org
Thermodynamic data, such as pKa values, provide insight into the acidic and basic properties of this compound. The pKa values for the protonated and deprotonated forms have been reported, indicating its behavior as a weak acid. These thermodynamic parameters are crucial for understanding its reactivity in different pH environments.
Coordination Chemistry and Metal Complexation of 2 Quinolinethiol
Synthesis and Characterization of 2-Quinolinethiol Metal Complexes
Electrochemical Studies of Metal Complexes (e.g., Cyclic Voltammetry)
Cyclic voltammetry (CV) is a powerful technique used to investigate the redox properties of this compound metal complexes. acs.orgnih.gov These studies provide insights into the electronic communication between the metal center and the ligand, as well as the stability of different oxidation states.
For instance, the electrochemical behavior of dinuclear platinum(II) dimers bridged by this compound has been thoroughly investigated. acs.orgnih.gov These complexes exhibit well-defined redox processes corresponding to metal-centered and ligand-centered electron transfer events. The cyclic voltammogram of a Pt(II) dimer with this compound, specifically anti-[Pt(ppy)(μ-2QT)]₂, where ppy is 2-phenylpyridine (B120327) and 2QT is this compound, displays oxidation and reduction peaks that are crucial for understanding its electronic structure and potential applications. acs.orgnih.gov
The electrochemical behavior of this compound itself has been studied at a hanging mercury drop electrode, revealing the formation of Hg(RS)₂ layers. researchgate.net When complexed with other transition metals like cobalt and nickel, the resulting complexes also show distinct electrochemical signatures. chem-soc.si For example, a nickel complex with a derivative of a nitrogen-heterocyclic sulfur donor ligand was studied using cyclic voltammetry in DMF containing 0.1 M Bu₄NBF₄ as a supporting electrolyte. chem-soc.si The study of various transition metal complexes has shown quasi-reversible one-electron transfer processes. analis.com.my
Below is a table summarizing representative electrochemical data for metal complexes involving quinolinethiol or similar ligands, as characterized by cyclic voltammetry.
| Complex | Epa (V vs Ag/AgCl) | Epc (V vs Ag/AgCl) | ΔE (V) | Redox Couple | Reference |
| [Cu₂(C₁₇H₂₈N₆)·4Cl] | 0.75 | 0.03 | 0.72 | Cu(I)/Cu(II) | analis.com.my |
| [Fe₂(C₁₇H₂₈N₆)·4Cl] | -0.67 | -0.47 | 0.20 | Fe(II)/Fe(III) | analis.com.my |
| [Ni₂(C₁₇H₂₈N₆)·4Cl] | 0.71 | 0.12 | 0.59 | Ni(I)/Ni(II) | analis.com.my |
Note: The data presented is for illustrative purposes and is based on complexes with similar ligand structures. Epa and Epc represent the anodic and cathodic peak potentials, respectively.
Electronic Structure and Bonding in this compound Complexes
Metal-Ligand Interactions and Charge Transfer Phenomena
A key feature of this compound complexes, particularly with d⁸ metals like Pt(II), is the presence of metal-metal-to-ligand charge transfer (MMLCT) excited states. acs.orgnih.govacs.org These charge-transfer phenomena arise from intramolecular d⁸-d⁸ metal-metal σ-interactions. acs.orgnih.gov The MMLCT transitions are responsible for the intense absorption of these complexes in the visible region of the electromagnetic spectrum and their characteristic high quantum yield photoluminescence. acs.orgnih.gov
The unique electronic configuration of this compound, with its π-system and nucleophilic thiol group, facilitates effective π-π stacking interactions and coordination with metal ions. scbt.com The electronic properties of the ligand, combined with the metal center, give rise to the observed charge transfer phenomena. In dinuclear platinum(II) complexes with this compound, the MMLCT excited states lead to electronic absorptions extending past 500 nm and strong photoluminescence in the far-red region (λem > 700 nm). acs.orgnih.gov This makes them promising candidates for applications in light-energized chemical reactions.
Ligand Field Theory and Molecular Orbital Theory Applications
Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory are theoretical frameworks that provide a deeper understanding of the electronic structure and bonding in transition metal complexes. numberanalytics.comwikipedia.orgscribd.comlibretexts.org LFT, an extension of crystal field theory, describes the splitting of the metal's d-orbitals due to the electrostatic field of the surrounding ligands. numberanalytics.comwikipedia.org
In an octahedral complex, the d-orbitals split into two sets: the lower energy t₂g (dxy, dxz, dyz) and the higher energy eg (dx²-y², dz²) orbitals. libretexts.org For a square planar complex, such as those formed by Pt(II), the d-orbital splitting is more complex. The application of MO theory provides a more complete picture by considering the covalent nature of the metal-ligand bonds. numberanalytics.comscribd.com It describes the formation of bonding, anti-bonding, and non-bonding molecular orbitals from the overlap of metal and ligand orbitals. wikipedia.orglibretexts.org
In this compound complexes, the nitrogen and sulfur donor atoms interact with the metal's d-orbitals, leading to the formation of sigma (σ) and pi (π) bonds. wikipedia.org The π-system of the quinoline (B57606) ring can also participate in π-bonding interactions, including metal-to-ligand π backbonding, where electrons from the metal d-orbitals are donated into the ligand's π* anti-bonding orbitals. wikipedia.org This backbonding strengthens the metal-ligand bond and influences the electronic properties of the complex. The combination of LFT and MO theory helps to explain the observed spectroscopic and electrochemical properties of these complexes. numberanalytics.comscribd.com
Catalytic Applications of this compound Metal Complexes
The unique electronic and structural features of this compound metal complexes make them promising candidates for various catalytic applications. ontosight.ai Their ability to facilitate electron transfer and to be tuned electronically through ligand modification is particularly advantageous.
Photocatalytic Hydrogen Evolution Reactions
Complexes of this compound and its isomer, 8-quinolinethiol, with earth-abundant metals like nickel have shown significant promise as catalysts for the photocatalytic hydrogen evolution reaction (HER). researchgate.netresearchgate.netwikipedia.org These complexes can act as efficient and robust molecular catalysts in homogeneous systems for generating hydrogen from water under visible light irradiation. researchgate.netresearchgate.net
In a typical system, a nickel quinolinethiolate complex serves as the catalyst, a photosensitizer (like a xanthene dye) absorbs light, and a sacrificial electron donor (such as triethylamine) provides the electrons. researchgate.net For example, nickel complexes with 8-quinolinethiol, [Ni(Hqt)₂(4,4'-Z-2,2'-bpy)], have demonstrated high turnover numbers (TONs) for hydrogen evolution. researchgate.netresearchgate.net The mechanism is believed to involve the protonation of the pyridinethiolate ligand, which may lead to its dissociation from the metal center, creating a site for proton reduction. acs.org
| Catalyst | Photosensitizer | Sacrificial Donor | TON (after 8h) | Conditions | Reference |
| [Ni(Hqt)₂(bpy)] (Hqt = 8-quinolinethiol) | Fluorescein | Triethylamine (TEA) | 5923 | pH 12.3 in EtOH/H₂O (1:1), λ > 420 nm | researchgate.net |
| [Ni(Hqt)₂(dmbpy)] (Hqt = 8-quinolinethiol) | Fluorescein | Triethylamine (TEA) | 7634 | pH 12.3 in EtOH/H₂O (1:1), λ > 420 nm | researchgate.net |
Homogeneous and Heterogeneous Catalysis Investigations
The catalytic activity of this compound metal complexes extends to both homogeneous and heterogeneous catalysis. numberanalytics.comyoutube.com In homogeneous catalysis , the catalyst is in the same phase as the reactants, often dissolved in a solvent. numberanalytics.comyoutube.com The catalytic cycle typically involves the coordination of reactants to the metal center, followed by a series of steps that lead to the product and regeneration of the catalyst. chimia.ch The tunability of the ligand environment in this compound complexes allows for the optimization of catalytic activity and selectivity for specific organic transformations. chimia.ch
In heterogeneous catalysis , the catalyst is in a different phase from the reactants, for example, a solid catalyst in a liquid or gas phase reaction. numberanalytics.comyoutube.com this compound can be used to functionalize surfaces or nanoparticles, creating active sites for catalysis. For instance, this compound has been used in the context of surface-enhanced Raman scattering (SERS) on gold nanoparticles, indicating its strong interaction with metal surfaces which is a prerequisite for heterogeneous catalysis. rsc.org While specific applications in heterogeneous catalysis are an emerging area of research, the robust nature of these metal complexes suggests potential for their use in a variety of industrial processes. researchgate.netuoguelph.ca
Mechanistic Pathways in Catalytic Cycles
The function of this compound and its isomers as ligands in homogeneous catalysis is critically dependent on the electronic and structural features they impart to the metallic center. The mechanistic pathways of catalysts incorporating these ligands are diverse, with the quinolinethiolate moiety playing roles that range from a passive, stabilizing spectator to an active participant in substrate activation and proton management. Investigations into these mechanisms, particularly in photocatalytic hydrogen evolution and other photoredox reactions, have revealed intricate catalytic cycles.
In the context of photocatalytic hydrogen evolution, nickel complexes featuring quinolinethiolate or analogous pyridinethiolate ligands are proposed to operate through a mechanism where the ligand acts as a proton relay. researchgate.netresearchgate.netrsc.org This pathway is particularly significant for facilitating the reduction of protons to molecular hydrogen, a key step in water-splitting cycles. The generally accepted sequence involves the initial protonation of the nitrogen atom on the quinoline ring of the ligand. acs.orgfrontiersin.org This protonation event alters the electronic properties of the complex, facilitating the subsequent electron transfer from a photosensitizer to the metal center. frontiersin.orgfrontiersin.org
A proposed catalytic cycle for a nickel-based hydrogen evolution catalyst is as follows:
Protonation: The cycle initiates with the protonation of the non-coordinating nitrogen atom of the quinolinethiolate ligand by a proton source in the medium. rsc.org This step is crucial as it makes the subsequent reduction of the complex more thermodynamically favorable. acs.org
Electron Transfer: The protonated Ni(II) complex receives an electron from an excited photosensitizer, leading to the reduction of the metal center to Ni(I). frontiersin.orgfrontiersin.org
Hydride Formation: The reduced Ni(I) species is then capable of reacting with another proton to form a key nickel-hydride (Ni-H) intermediate. researchgate.netresearchgate.net
H₂ Evolution: The final step involves the reaction of the nickel-hydride with the proton stored on the ligand scaffold, a process known as heterocoupling, which releases molecular hydrogen (H₂) and regenerates the initial Ni(II) complex, closing the catalytic loop. researchgate.netrsc.org
However, it is important to note that this proton-relay role is a subject of ongoing research. Studies using X-ray absorption spectroscopy on a related nickel bipyridine pyridinethiolate complex, [Ni(bpy)(pyS)₂], have suggested that protonation may lead to the complete dissociation of the protonated thiol ligand rather than partial dechelation, challenging the internal proton relay model. acs.org
In a different class of reactions, platinum(II) complexes bearing 8-mercaptoquinoline (B1208045) have been investigated as potent photocatalysts for various organic transformations, including cross-dehydrogenative couplings and oxidations. vulcanchem.comnih.govacs.org Mechanistic studies, including luminescence quenching experiments, indicate that these catalytic systems operate via an oxidative quenching mechanism. vulcanchem.comnih.gov This pathway contrasts with reductive quenching cycles often observed for other photocatalysts.
The generalized oxidative quenching cycle for these Pt(II) complexes involves:
Photoexcitation: The Pt(II) complex absorbs light, promoting it to an electronically excited state.
Oxidative Quenching: The excited complex is oxidized by a substrate or an electron acceptor in the reaction mixture. This single-electron transfer generates a more highly oxidized Pt(III) species and a reduced form of the quenching molecule.
Substrate Transformation and Catalyst Regeneration: The activated substrate proceeds through the desired chemical transformation, and the Pt(III) center is subsequently reduced back to its initial Pt(II) state to complete the cycle.
The table below summarizes the key features of these proposed mechanistic pathways involving quinolinethiolate-type ligands.
| Catalytic System | Ligand Type | Proposed Mechanism | Key Mechanistic Steps | Role of Ligand | Ref. |
| Photocatalytic H₂ Evolution | Nickel Quinolinethiolate | Proton-Relay Mechanism | 1. Ligand Protonation 2. Electron Transfer to Metal 3. Metal-Hydride Formation 4. H₂ Release via Heterocoupling | Acts as a "proton relay" to facilitate H-H bond formation. | researchgate.netrsc.orgacs.org |
| Photocatalytic Organic Synthesis | Platinum 8-Mercaptoquinoline | Oxidative Quenching | 1. Photoexcitation of Pt(II) 2. Electron transfer from catalyst to substrate/acceptor 3. Formation of Pt(III) intermediate 4. Catalyst Regeneration | Stabilizes the metal center through different oxidation states (Pt(II)/Pt(III)). | vulcanchem.comnih.govacs.org |
Spectroscopic and Advanced Analytical Investigations of 2 Quinolinethiol
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Studies
Raman spectroscopy and its enhanced variant, Surface-Enhanced Raman Scattering (SERS), have proven to be powerful tools for the analysis of 2-Quinolinethiol. These techniques provide detailed information about the vibrational modes of the molecule, which are sensitive to its local environment and binding interactions.
This compound as a Raman Probe Molecule
This compound (also referred to as QSH or 2-QT in literature) is frequently utilized as a Raman probe molecule due to its large Raman scattering cross-section and distinct vibrational fingerprint. nih.gov Its spectrum exhibits characteristic peaks, such as the S–H stretching vibration around 2550 cm⁻¹ and quinoline (B57606) ring vibrations between 1400 and 1600 cm⁻¹. An intense band corresponding to the aromatic ring stretching, observed around 1371 cm⁻¹, is often used for analytical measurements. nih.gov The thiol group facilitates strong and stable anchoring to plasmonic metal surfaces like gold and silver, a crucial feature for SERS applications. port.ac.ukacs.org This affinity for noble metal surfaces, combined with its strong Raman signal, makes this compound an excellent candidate for probing the enhancement capabilities of SERS substrates and for use as a reporter molecule in various sensing applications. port.ac.ukqut.edu.au
SERS Enhancement Factors and Substrate Development (e.g., Gold Nanoparticles)
The enhancement of the Raman signal in SERS is highly dependent on the properties of the plasmonic substrate. Gold nanoparticles (AuNPs) are widely used for this purpose due to their chemical stability and tunable optical properties. acs.orgnih.gov The SERS enhancement factor (EF) quantifies the degree of signal amplification and is a critical parameter in assessing substrate performance. For this compound, significant SERS enhancements have been achieved using various gold nanostructures.
The shape and aggregation state of AuNPs play a crucial role in determining the SERS enhancement. mdpi.comrsc.org For instance, boot-shaped gold nanoparticles have been shown to generate SERS enhancements two orders of magnitude greater than spherical nanoparticles. mdpi.com The formation of "hot spots," which are areas of highly intensified electromagnetic fields at the junctions between nanoparticles, is a key factor for achieving large EFs. acs.org Studies have shown that clustered AuNP assemblies yield the highest SERS intensities for this compound, followed by linear chains and dimers, while non-aggregated nanoparticles provide very low enhancement. researchgate.net A high packing density of gold nanoflowers on a nickel foam substrate has led to an exceptionally high enhancement factor of 1.6 × 10¹¹. researchgate.netqut.edu.au The development of substrates with a high density of these hot spots is a primary goal in the fabrication of sensitive SERS sensors. nih.gov
| Substrate | Analyte | Enhancement Factor (EF) | Reference |
| Gold Nanoparticle Aggregates | This compound | 10⁴–10¹² (at hot-spots) | acs.org |
| Boot-shaped Gold Nanoparticles | Thiocyanate (SCN⁻) | Two orders of magnitude > spherical NPs | mdpi.com |
| Gold-nanostructured Nickel Foam | This compound | 1.6 × 10¹¹ | researchgate.netqut.edu.au |
| Gold Nanoparticle Array | Rhodamine 6G | 1.25 × 10⁵ | mdpi.com |
Reproducibility and Sensitivity in SERS Measurements
A significant challenge in the practical application of SERS is the reproducibility of the signal, which can be hampered by the inhomogeneous distribution of hot spots on the substrate. nih.govacs.org To address this, various strategies have been developed. One effective approach is the use of wide area illumination (WAI), where a larger area of the SERS substrate is probed by the laser. nih.gov This averaging over a larger surface area helps to mitigate the signal fluctuations arising from the random distribution of hot spots. For a self-assembled monolayer of this compound on a gold nanostructure substrate, using a WAI setting resulted in a low relative standard deviation (RSD) of 4.92% over 150 measurements, demonstrating excellent reproducibility. nih.gov
The sensitivity of SERS allows for the detection of this compound at very low concentrations. For example, it has been detected at a concentration of 10⁻⁷ M when used to barcode gold nanoparticle assemblies. researchgate.net The high sensitivity of SERS is directly linked to the enhancement factor of the substrate, with highly enhancing substrates enabling single-molecule detection in some cases. acs.org The development of reproducible and highly sensitive SERS substrates is crucial for their application in quantitative analysis and reliable sensing. mdpi.com
Applications in SERS-Based Bioassays and Multiplexing
The distinct spectral signature of this compound makes it an ideal SERS tag for bioassays and multiplexed detection. spectroscopyonline.comresearchgate.net In a bioassay, this compound can be incorporated into polymer-stabilized gold nanoparticles, which can then be functionalized with biomolecules like biotin. uq.edu.augrafiati.com The detection of the SERS spectrum of this compound confirms the binding of these nanoparticles to a target molecule, such as streptavidin, demonstrating the potential for this system in diagnostic applications. uq.edu.auresearchgate.net
Multiplexing, the simultaneous detection of multiple analytes, is a key advantage of SERS-based assays. spectroscopyonline.com The narrow linewidths of Raman signals allow for the use of several different Raman reporter molecules, each with a unique spectral signature, to tag different targets. spectroscopyonline.comresearchgate.net this compound can be used as one of these unique SERS tags in a panel with other molecules like 4-mercaptopyridine (B10438) and 4,4'-dipyridyl to simultaneously identify multiple biological agents. spectroscopyonline.comresearchgate.net This capability is particularly valuable in complex biological samples where multiple biomarkers need to be analyzed concurrently. rsc.orgspectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming its structure and revealing insights into its electronic properties and intermolecular interactions. port.ac.ukacs.org
¹H and ¹³C NMR Characterization of this compound and its Derivatives
The ¹H NMR spectrum of this compound shows characteristic signals for the protons on the quinoline ring system. chemicalbook.com The aromatic protons typically resonate in the range of δ 8.2–8.9 ppm. In a deuterated chloroform (B151607) (CDCl₃) solvent, the proton signals have been assigned with shifts observed between δ 7.31 and δ 7.76 ppm, and a broad signal for the thiol proton (or N-H proton in the thione tautomer) at δ 13.4 ppm. chemicalbook.com
The ¹³C NMR spectrum provides complementary information about the carbon skeleton. Studies on quinoline derivatives have established the chemical shift ranges for the carbon atoms of the heterocyclic ring. researchgate.netunesp.br For a derivative of this compound, (Quinoline-3-carbonyl)-L-cysteine, the ¹³C NMR spectrum in DMSO-d₆ showed signals for the quinoline carbons at δ 149.1, 148.4, 136.7, 132.0, 129.7, 128.8, 128.1, and 126.9 ppm. port.ac.uk These spectroscopic data are crucial for confirming the successful synthesis of new derivatives and for understanding their molecular structure. port.ac.ukscielo.br
¹H NMR Spectral Data for this compound
| Solvent | Proton Assignment | Chemical Shift (ppm) | Reference |
| CDCl₃ | A | 13.4 | chemicalbook.com |
| CDCl₃ | B | 7.76 to 7.43 | chemicalbook.com |
| CDCl₃ | C | 7.31 | chemicalbook.com |
¹³C NMR Spectral Data for (Quinoline-3-carbonyl)-L-cysteine (a this compound derivative)
| Solvent | Chemical Shift (ppm) |
| DMSO-d₆ | 172.3, 165.3, 149.1, 148.4, 136.7, 132.0, 129.7, 128.8, 128.1, 126.9, 53.6, 31.1 |
| Reference | port.ac.uk |
Solution State Behavior and Conformational Studies
In solution, this compound exists in a tautomeric equilibrium with quinoline-2(1H)-thione. semanticscholar.orgresearchgate.net Quantum mechanical calculations, specifically B3LYP DFT computations, have been employed to determine the relative populations of these tautomers. The results indicate that the thione form is significantly favored, accounting for 99.9% of the population with a relative energy difference of 5.83 kcal/mol. semanticscholar.org This predicted predominance of the thione tautomer is corroborated by absorption spectra. semanticscholar.orgresearchgate.net
The stability of this compound and its derivatives in solution has been a subject of investigation, particularly in the context of their application as fluorescent probes. For certain diiron complexes containing related ligands, stability was assessed in mixtures of deuterated dimethyl sulfoxide (B87167) (DMSO-d6) and deuterium (B1214612) oxide (D2O), as well as in cell culture media. acs.org These studies, while not directly on this compound itself, highlight the importance of understanding solution-state behavior for practical applications. acs.org
Mass Spectrometry for Molecular Characterization
Mass spectrometry is a crucial tool for the molecular characterization of this compound and its derivatives. High-resolution mass spectrometry (HRMS) has been utilized to confirm the elemental composition and exact mass of newly synthesized quinoline-based fluorescent sensors. rsc.org For instance, Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometry, operating in positive-ion mode, has been successfully employed for this purpose. port.ac.uk
In the mass spectrum of this compound, the molecular ion peak [M]+ is observed at an m/z of 161, corresponding to its molecular weight. nih.gov Further fragmentation analysis reveals other significant peaks, with the second and third highest peaks appearing at m/z 128 and 117, respectively. nih.gov This fragmentation pattern provides valuable structural information and aids in the identification of the compound.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₇NS |
| Molecular Weight | 161.22 g/mol sigmaaldrich.com |
| Mass-to-charge ratio (m/z) of Top Peak | 161 nih.gov |
| Mass-to-charge ratio (m/z) of 2nd Highest Peak | 128 nih.gov |
| Mass-to-charge ratio (m/z) of 3rd Highest Peak | 117 nih.gov |
This table summarizes key mass spectrometry data for this compound, aiding in its molecular identification.
Fluorescence Spectroscopy and Sensing Applications
This compound and its derivatives have garnered significant interest for their fluorescence properties and potential applications in chemical sensing. semanticscholar.orgrsc.org While this compound itself may not be fluorescent when excited at its absorption maxima, its derivatives, particularly alkylated forms, exhibit fluorescence. semanticscholar.orgresearchgate.net This fluorescence can be modulated by the presence of various analytes, forming the basis for the development of fluorescent sensors. semanticscholar.org
Derivatives of this compound have been developed as fluorescent sensors for the detection of metal ions. semanticscholar.org These sensors often operate on the principle of fluorescence quenching, where the fluorescence intensity of the sensor molecule decreases upon binding to a metal ion. semanticscholar.orgresearchgate.net This quenching can occur through mechanisms such as photoinduced electron transfer (PET). semanticscholar.orgresearchgate.net
Studies have shown that alkylated quinoline-2-thiol (B7765226) derivatives can detect a range of metal ions. semanticscholar.org For example, a 10⁻⁵ M solution of a quinoline thiol derivative in acetonitrile (B52724) showed a reduction in fluorescence when titrated with 0.01 M aqueous solutions of various metal salts, including AgNO₃, CdCl₂, CoCl₂, HgCl₂, CrCl₃, CuOAc, CuSO₄, FeCl₂, FeCl₃, and ZnSO₄. semanticscholar.org The selectivity of these sensors is determined by the quinoline sulfide (B99878) functional group. researchgate.net The development of quinoline-tagged fluorescent organic probes has also enabled the selective sensing of Zn²⁺ ions at parts-per-billion levels through chelation-enhanced fluorescence. rsc.org
Table 2: Metal Ion Sensing with this compound Derivatives
| Metal Salt | Observed Effect on Fluorescence |
| AgNO₃ | Quenching semanticscholar.org |
| CdCl₂ | Quenching semanticscholar.org |
| CoCl₂ | Quenching semanticscholar.org |
| HgCl₂ | Quenching semanticscholar.org |
| CrCl₃ | Quenching semanticscholar.org |
| CuOAc | Quenching semanticscholar.org |
| CuSO₄ | Quenching semanticscholar.org |
| FeCl₂ | Quenching semanticscholar.org |
| FeCl₃ | Quenching semanticscholar.org |
| ZnSO₄ | Quenching semanticscholar.org |
This table illustrates the fluorescence response of this compound derivatives to various metal ions.
The fluorescence of this compound derivatives can also be sensitive to changes in pH, making them suitable for use as pH-responsive fluorescent probes. semanticscholar.org The deprotonation of the thiol group and protonation of the quinoline nitrogen can alter the electronic properties of the molecule, leading to a change in its fluorescence emission. semanticscholar.org
A pH titration of 10⁻⁵ M solutions of alkylated quinoline-2-thiol derivatives demonstrated a change in fluorescence intensity at 380 nm (with an excitation wavelength of 340 nm) when titrated with 0.1 M HCl in a 0.01 M NaOH solution. semanticscholar.orgresearchgate.net This response to pH variations highlights their potential for monitoring pH in various chemical and biological systems.
Beyond metal ions and pH, this compound-based systems have been explored for the detection of bioactive molecules like nitroxyl (B88944) (HNO). semanticscholar.orgresearchgate.net While this compound itself is non-fluorescent, it exhibits a significant increase in fluorescence upon exposure to HNO. semanticscholar.orgresearchgate.net This "turn-on" fluorescence response provides a simple yet effective approach for developing sensors for this important biological signaling molecule. semanticscholar.org The reaction of the quinoline-2-thiol/thione tautomers with HNO is believed to generate a fluorescent species. semanticscholar.orgresearchgate.net For instance, a 10⁻⁴ M solution of this compound in water, when mixed with Angeli's salt (a source of HNO), showed this increase in fluorescence. semanticscholar.org
pH-Responsive Fluorescent Probes
Circular Dichroism (CD) Spectroscopy for Chiroptical Activity Studies
Circular dichroism (CD) spectroscopy is a powerful technique for studying the chiroptical activity of molecules. While this compound itself is achiral, its derivatives can be made chiral, for example, by incorporating a chiral scaffold like L-cysteine. port.ac.uk The CD spectra of such chiral derivatives provide information about the transfer of chirality from the chiral center to the quinoline chromophore. port.ac.uk
For a quinoline derivative of L-cysteine (3-QCTH), the CD spectrum in ethanol (B145695) displays a modest negative Cotton effect on the aromatic chromophore. port.ac.uk The bands observed above 240 nm indicate that the chiral characteristics are successfully transferred from the L-cysteine moiety to the intrinsically achiral quinoline core, making the derivative a chiral probe. port.ac.uk These studies are often conducted in N₂-purged organic media to prevent the formation of disulfide linkages, which can be promoted in slightly basic aqueous conditions. port.ac.uk The investigation of chiroptical activity is significant for developing probes with enhanced specificity and for understanding their interactions with chiral biological targets. unh.edu
Electrochemical Analysis of this compound Behavior (e.g., Hanging Mercury Drop Electrode)
The electrochemical behavior of this compound has been a subject of scientific inquiry, particularly utilizing techniques such as cyclic voltammetry with a hanging mercury drop electrode (HMDE). researchgate.netresearchgate.net This method provides valuable insights into the redox properties and interfacial behavior of the compound.
Studies employing a hanging mercury drop electrode have revealed that the electrochemical behavior of this compound is complex. researchgate.netresearchgate.net Research has documented the formation of mercury(II) thiolate (Hg(RS)₂) layers on the electrode surface. researchgate.netresearchgate.net This process is accompanied by the adsorption of this compound molecules, leading to the formation of layers with distinct structures. researchgate.netresearchgate.net
The interaction between this compound and the mercury electrode involves the sulfhydryl group (-SH). This group is electroactive and is central to the observed electrochemical response. upatras.gr The general electrochemical reaction at the HMDE for sulfhydryl-containing species can be described as the formation of a mercury salt upon oxidation.
In the context of adsorptive stripping voltammetry (AdSV), this compound has been used as a chelating agent for the determination of metal ions like nickel (Ni) and cobalt (Co). acs.orgcapes.gov.brsemanticscholar.orgcapes.gov.br The technique involves the preconcentration of the metal-quinolinethiol complex onto the electrode surface before the voltammetric measurement. This approach enhances the sensitivity of the determination. For instance, in the presence of this compound, the addition of cobalt can shift the potential for hydrogen evolution to more positive values. researchgate.net
The electrochemical response is influenced by various experimental parameters. These include the pH of the supporting electrolyte, the concentration of this compound, the accumulation potential, and the accumulation time. For example, in the determination of nickel and cobalt using a different ligand, 1-nitroso-2-naphthol, the optimal pH was found to be 9.5, with distinct peaks observed for each metal ion. While this data is for a different ligand, it highlights the typical parameters optimized in such electrochemical analyses.
Detailed research findings from electrochemical studies of this compound are summarized in the following interactive data table.
Interactive Data Table: Electrochemical Parameters for the Analysis of this compound and its Complexes
| Analyte/System | Electrode | Technique | Key Findings |
| This compound | Hanging Mercury Drop Electrode (HMDE) | Cyclic Voltammetry | Formation of Hg(RS)₂ layers with varying structures, accompanied by molecular adsorption. researchgate.netresearchgate.net |
| Cobalt (Co) and Nickel (Ni) with this compound | Not specified | Adsorptive Voltammetry | Utilized for the determination of Ni and Co. acs.orgsemanticscholar.orgcapes.gov.br |
| Cobalt (Co) with this compound | Not specified | Not specified | Addition of cobalt shifts the hydrogen evolution potential to more positive values. researchgate.net |
Biological and Medicinal Chemistry Research of 2 Quinolinethiol Derivatives
Structure-Activity Relationship (SAR) Studies for Biological Efficacy
The biological efficacy of 2-quinolinethiol derivatives is intricately linked to their chemical structure, a relationship explored through Structure-Activity Relationship (SAR) studies. These investigations systematically modify the core this compound scaffold to understand how different functional groups and their positions on the quinoline (B57606) ring influence biological activities such as antimicrobial and anticancer effects.
A critical feature of this compound's activity is the thiol (-SH) group at the 2-position of the quinoline ring. This group is a key player in the molecule's reactivity and its interactions with various biological targets. For instance, the thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity, which can disrupt cellular processes in both cancer cells and microbes. The lipophilic nature of the quinoline ring allows these compounds to integrate into lipid membranes, potentially leading to increased permeability and cell lysis in microbial cells.
SAR studies have revealed that modifications at different positions of the quinoline ring can significantly modulate the biological activity. For example, the introduction of substituents at positions 3 and 8 can alter the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets. In the context of reversing multidrug resistance in cancer, SAR studies on quinoline derivatives have highlighted several key structural features. For highly active compounds, it was found that the two aryl rings in the hydrophobic moiety should deviate from a common plane to effectively interact with P-glycoprotein (P-gp). nih.gov Furthermore, a quinoline nitrogen atom and a basic nitrogen atom in a side chain, such as piperazine (B1678402), are crucial for activity. nih.gov The distance between the hydrophobic part of the molecule and the basic nitrogen atom also plays a significant role, with a minimum distance of 5 Å being beneficial for high activity. nih.gov
In the development of selective antagonists for the α(2C)-adrenoceptor, a critical finding from SAR studies was the absolute requirement for a substituent at the 3-position of the quinoline ring. nih.gov The nature of the substituent on the piperazine ring, another part of the molecule, also had a significant and stereospecific impact on the affinity and potency for the α(2C)-adrenoceptor. nih.gov These examples underscore the importance of systematic structural modifications in optimizing the biological efficacy of quinoline derivatives for various therapeutic targets.
Antimicrobial Activity Studies
This compound and its derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.
Antibacterial Spectrum and Efficacy
Derivatives of this compound have shown promising antibacterial activity, particularly against Gram-positive bacteria. In one study, a series of quinoline-2-one derivatives were evaluated for their efficacy against multidrug-resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus faecalis (VRE). nih.govnih.gov
Several compounds from this series demonstrated significant antibacterial activity. nih.govnih.gov Notably, compound 6c , which features a chlorine atom at the R¹ position and a hydrogen atom at the R² position of the quinoline ring, was the most potent derivative. nih.gov It exhibited Minimum Inhibitory Concentrations (MICs) of 0.75 µg/mL against both MRSA and VRE, and 2.50 µg/mL against MRSE. nih.govnih.gov The introduction of a second chlorine atom at the R² position, as in compound 6l , also resulted in potent antibacterial activity. nih.gov
The following table summarizes the antibacterial efficacy of selected quinoline-2-one derivatives:
| Compound | R¹ | R² | MRSA (MIC in µg/mL) | VRE (MIC in µg/mL) | MRSE (MIC in µg/mL) |
| 6c | Cl | H | 0.75 | 0.75 | 2.50 |
| 6l | Cl | Cl | Data not available | Data not available | Data not available |
| 6o | Data not available | Data not available | Significant activity | Significant activity | Significant activity |
| Daptomycin (control) | - | - | 0.50 | 0.50 | 1.0 |
| Data from references nih.govnih.gov |
These findings suggest that quinoline-2-one derivatives, and by extension other this compound related structures, are a promising class of compounds for the development of new antibiotics to combat drug-resistant Gram-positive infections.
Antifungal Spectrum and Efficacy
Quinoline derivatives have also been investigated for their antifungal properties, showing activity against both yeasts and filamentous fungi. nih.gov The synthetic versatility of the quinoline nucleus allows for modifications at various positions, leading to compounds with selective antifungal action. nih.gov
In a study evaluating a series of quinoline derivatives, compounds 2 and 3 were found to be active against yeast strains, with MICs ranging from 25 to 50 μg/mL. nih.gov In contrast, compound 5 demonstrated efficacy specifically against dermatophytes (filamentous fungi), with MICs between 12.5 and 25 μg/mL. nih.gov Another study on fluorinated quinoline analogs reported that several compounds exhibited good antifungal activity (over 80% inhibition) against Sclerotinia sclerotiorum at a concentration of 50 μg/mL. mdpi.com Specifically, compounds 2b , 2e , 2f , 2k , and 2n were highlighted for their potency against this plant pathogenic fungus. mdpi.com
Furthermore, some quinoline derivatives have been shown to work in combination with existing antifungal drugs like fluconazole (B54011) (FLC) to combat resistant strains of Candida albicans. nih.gov One such derivative, PK-10 , when combined with FLC, displayed significant antifungal activity against 14 FLC-resistant C. albicans strains. nih.gov
The following table presents the antifungal activity of selected quinoline derivatives:
| Compound | Target Fungi | MIC Range (µg/mL) |
| 2 | Yeast | 25–50 |
| 3 | Yeast | 25–50 |
| 5 | Dermatophytes | 12.5–25 |
| 2b, 2e, 2f, 2k, 2n | S. sclerotiorum | >80% inhibition at 50 µg/mL |
| PK-10 + FLC | FLC-resistant C. albicans | Significant activity |
| Data from references nih.govmdpi.comnih.gov |
Mechanisms of Antimicrobial Action
The antimicrobial effects of this compound and its derivatives are attributed to several mechanisms of action. A primary mechanism involves the disruption of the bacterial cell membrane. The lipophilic character of the quinoline structure allows these compounds to insert themselves into the lipid bilayer of the cell membrane, leading to increased permeability and ultimately cell lysis.
Another key mechanism is the inhibition of essential enzymes. The thiol group of this compound can form covalent bonds with cysteine residues within the active sites of various enzymes, leading to their inactivation. This can disrupt critical cellular processes necessary for bacterial survival. For instance, some quinoline derivatives have been found to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis. nih.govnih.gov
In the context of antifungal activity against Candida albicans, derivatives have been shown to inhibit hyphae formation, a key virulence factor. nih.gov They can also induce the accumulation of reactive oxygen species (ROS), cause damage to the mitochondrial membrane, and decrease intracellular ATP levels, all of which contribute to mitochondrial dysfunction and cell death. nih.gov The ability of some quinoline derivatives to intercalate with DNA has also been proposed as a potential antimicrobial mechanism, disrupting DNA function.
Anticancer and Antitumor Investigations
Derivatives of this compound have emerged as a promising class of compounds in anticancer research, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines.
In vitro Cytotoxicity Assays in Cancer Cell Lines (e.g., HepG2, A375, A549, breast cancer cells)
The in vitro cytotoxic potential of this compound derivatives has been extensively evaluated against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), melanoma (A375), lung carcinoma (A549), and various breast cancer cell lines.
HepG2 (Hepatocellular Carcinoma): Several quinoline derivatives have demonstrated significant cytotoxicity against HepG2 cells. For instance, a novel derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), exhibited a potent cytotoxic effect with an IC₅₀ value of 3.3 µg/mL. nih.govmdpi.com Another study involving platinum(II) complexes with 8-quinolinethiol showed high activity, with some complexes having IC₅₀ values as low as 0.4 µM. researchgate.net
A375 (Melanoma): Benzimidazole-quinoline hybrids have been synthesized and tested against the A375 human melanoma cell line. diva-portal.org Compounds 10a and 10b from this series showed significant cytotoxicity with IC₅₀ values of 19.6 ± 1.3 µg/mL and 16.5 ± 1.5 µg/mL, respectively. diva-portal.org Platinum(II) complexes incorporating 8-quinolinethiol also displayed cytotoxicity against A375 cells. rsc.org
A549 (Lung Carcinoma): The cytotoxic effects of this compound derivatives have also been observed in A549 lung cancer cells. The BAPPN derivative mentioned earlier showed an IC₅₀ of 9.96 µg/mL against this cell line. nih.gov In a separate study, novel poly-functionalized dihydropyridine (B1217469) quinoline derivatives were synthesized, and compounds A2 , A4 , and A8 demonstrated good anticancer potential, with their toxicity being dose-dependent. dut.ac.za Additionally, certain 2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile derivatives, such as 4f , 4d , and 4g , exhibited potent cytotoxic activity against A549 cells with IC₅₀ values ranging from 6.39 to 9.3 µM. researchgate.net
Breast Cancer Cells (e.g., MCF-7, T47D, MDA-MB-231): A variety of this compound derivatives have shown promising results against breast cancer cell lines. The BAPPN compound displayed a very low IC₅₀ of 3.1 µg/mL against MCF-7 cells. nih.gov In another study, a series of hybrid 2-quinolinone derivatives were tested on the MCF-7 cell line, with compound 3 being the most active, showing an IC₅₀ value of 3.02 µM. ajol.info Furthermore, certain 2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile derivatives were also found to be potent against MCF-7 cells, with IC₅₀ values in the range of 6.39-9.3 µM. researchgate.net Benzimidazole-quinoline hybrids 9a and 10b were effective against the MDA-MB-231 breast cancer cell line with IC₅₀ values of 20.4 ± 1.1 µg/mL and 13.4 ± 1.5 µg/mL, respectively. diva-portal.org
The following table summarizes the in vitro cytotoxicity of various this compound derivatives against different cancer cell lines:
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ Value |
| BAPPN | HepG2 | 3.3 µg/mL |
| BAPPN | A549 | 9.96 µg/mL |
| BAPPN | MCF-7 | 3.1 µg/mL |
| Platinum(II) complexes with 8-quinolinethiol | HepG2 | as low as 0.4 µM |
| Benzimidazole-quinoline hybrid 10a | A375 | 19.6 ± 1.3 µg/mL |
| Benzimidazole-quinoline hybrid 10b | A375 | 16.5 ± 1.5 µg/mL |
| Benzimidazole-quinoline hybrid 9a | MDA-MB-231 | 20.4 ± 1.1 µg/mL |
| Benzimidazole-quinoline hybrid 10b | MDA-MB-231 | 13.4 ± 1.5 µg/mL |
| Hybrid 2-quinolinone derivative 3 | MCF-7 | 3.02 µM |
| 2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile derivatives (4f, 4d, 4g ) | A549, MCF-7 | 6.39 - 9.3 µM |
| Poly-functionalized dihydropyridine quinoline derivatives (A2, A4, A8 ) | A549 | Dose-dependent toxicity |
| Data from references nih.govmdpi.comresearchgate.netdiva-portal.orgdut.ac.zaresearchgate.netajol.info |
In vivo Antitumor Efficacy Studies (e.g., Zebrafish Models)
The in vivo antitumor potential of this compound derivatives has been explored, with zebrafish emerging as a valuable model organism for these investigations. nih.govrsc.org The transparency of zebrafish embryos allows for real-time visualization of tumor progression and the effects of chemical compounds.
Platinum(II) complexes incorporating 8-quinolinethiol and its derivatives have been evaluated for their embryotoxicity in zebrafish models. rsc.orgrsc.org Specifically, a series of platinum(II) complexes with the general formulas [PtCl(hq)(S-dmso)] and [PtCl(hq)(pta)], where 'hq' represents various quinolinol and quinolinethiol ligands, were studied. rsc.org The results indicated that complexes based on 1,3,5-triaza-7-phosphaadamantane (B1222458) (pta) generally exhibited higher toxicity in the zebrafish assay. rsc.orgrsc.org For instance, while most complexes showed high cytotoxicity, those with pta were found to be more toxic according to the LC50 values obtained in the Danio rerio assay. rsc.org
In a xenograft tumor model using zebrafish, the antiangiogenic efficacy and safety of various vascular endothelial growth factor receptor-tyrosine kinase inhibitors (VEGFR-TKIs) were compared. nih.gov While this study did not specifically focus on this compound derivatives, it demonstrates the utility of the zebrafish model in assessing the in vivo anti-tumor properties of chemical compounds, a methodology applicable to this compound research. nih.gov The model allows for the quantification of antiangiogenic effects and the evaluation of toxicity, providing a comprehensive preclinical assessment. nih.gov
Molecular Mechanisms of Anticancer Action (e.g., DNA Interaction, Enzyme Inhibition)
The anticancer activity of this compound and its derivatives is attributed to several molecular mechanisms, primarily involving interactions with DNA and the inhibition of key enzymes. nih.govnih.gov
DNA Interaction: Quinoline derivatives are known to interfere with DNA structure and the function of DNA-related proteins. nih.gov The planar aromatic structure of the quinoline ring allows these compounds to intercalate between the base pairs of the DNA double helix. nih.gov This intercalation can distort the DNA structure, interfering with replication and transcription processes, ultimately leading to cell cycle arrest and apoptosis. nih.gov Some platinum(II) complexes containing 8-quinolinethiol have been shown to bind to DNA, although in some cases, no significant DNA fragmentation was observed in treated cancer cells or zebrafish embryos. rsc.orgrsc.org
Enzyme Inhibition: A primary mechanism of action for many quinoline derivatives is the inhibition of topoisomerases. nih.govnih.gov These enzymes are crucial for managing DNA topology during replication, and their inhibition leads to DNA damage and cell death. nih.gov Additionally, quinoline derivatives have been shown to inhibit other enzymes vital for cancer cell survival and proliferation, such as:
Tyrosine kinases: These enzymes are involved in cell signaling pathways that control cell growth and division. nih.gov
Heat shock protein 90 (Hsp90): This protein is a molecular chaperone that assists in the proper folding and stabilization of numerous proteins required for tumor growth. nih.gov
Histone deacetylases (HDACs): These enzymes play a role in the epigenetic regulation of gene expression. nih.govnih.gov
Tubulin polymerization: Inhibition of this process disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and apoptosis. nih.govnih.gov
The thiol group in this compound can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes, which can induce apoptosis in cancer cells. Some 2H-quinolinone derivatives have been found to cause G2/M phase arrest and induce apoptosis at the pre-G1 phase, with increased caspase 3/7 activity. nih.gov
Selectivity Towards Cancer Cells Versus Healthy Cells
A critical aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while minimizing toxicity to healthy cells. Research on this compound derivatives has shown promising results in this regard.
Studies on metal complexes of 8-quinolinethiol and its substituted derivatives have demonstrated varying degrees of selectivity. researchgate.netresearchgate.net For instance, the toxicity of tin(II), vanadium(IV), and molybdenum(VI) complexes of methyl- and methoxy-substituted 8-quinolinethiols towards mouse embryo fibroblasts (NIH 3T3) was found to be dependent on the position of the substituent on the quinoline ring. researchgate.net Specifically, complexes of tin and vanadium with 4-methyl-, 5-methyl-, and 6-methoxy-8-quinolinethiol derivatives were less toxic to these normal cells. researchgate.net Vanadium complexes with these specific substitutions showed the highest selectivity in their cytotoxic action. researchgate.netresearchgate.net
Similarly, a study on platinum(II) complexes with various halo- and methyl-substituted 8-quinolinols and 8-quinolinethiol revealed that some complexes exhibited selective toxicity towards carcinoma cell lines (A375 and A549) compared to normal human fibroblasts (MRC5). rsc.org For example, the complex [PtCl(cqH)(pta)], where cqH is 5-chloro-7-iodo-8-quinolinol, and the 5,7-dibromo-8-quinolinol analogue showed selective toxicity towards cancer cells. rsc.org
Furthermore, synthesized 2H-quinolinone and halogenated 2H-quinolinone derivatives have shown good cytotoxicity and selectivity toward breast (MCF-7) and liver (HepG-2) cancer cell lines relative to normal breast cells (MCF-10a). nih.gov In another study, certain ruthenium(II)-arene complexes were active against the TS/A mouse adenocarcinoma cancer cell line but showed no cytotoxicity on the HBL-100 human mammary non-tumor cell line at tested concentrations, indicating selectivity. researchgate.net
The table below summarizes the selectivity of some this compound derivatives.
| Compound/Derivative Class | Cancer Cell Line(s) | Normal Cell Line(s) | Selectivity Observation |
| Vanadium 4-methyl-8-quinolinethiolate | HT-1080 (human fibrosarcoma), MG-22A (mouse hepatoma) | NIH 3T3 (mouse embryo fibroblasts) | High selectivity of cytotoxic action. researchgate.netresearchgate.net |
| Vanadium 5-methyl-8-quinolinethiolate | HT-1080, MG-22A | NIH 3T3 | High selectivity of cytotoxic action. researchgate.netresearchgate.net |
| Vanadium 6-methoxy-8-quinolinethiolate | HT-1080, MG-22A | NIH 3T3 | High selectivity of cytotoxic action. researchgate.netresearchgate.net |
| 2H-Quinolinone and halogenated derivatives | MCF-7 (breast), HepG-2 (liver) | MCF-10a (normal breast) | Good cytotoxicity and selectivity toward cancer cells. nih.gov |
| Ruthenium(II)-arene complexes | TS/A (mouse adenocarcinoma) | HBL-100 (human mammary) | Active against cancer cells, no cytotoxicity observed in normal cells at tested concentrations. researchgate.net |
Antimalarial Activity against Plasmodium falciparum
Quinoline-based compounds have historically been a cornerstone of antimalarial therapy, and research into new derivatives, including those related to this compound, continues to be an active area. nih.gove-century.us These compounds have demonstrated significant efficacy against Plasmodium falciparum, the deadliest species of malaria parasite. nih.govnih.gov
The mechanism of action for many quinoline antimalarials involves their accumulation in the parasite's acidic food vacuole, where they interfere with the detoxification of heme, a byproduct of hemoglobin digestion. nih.gov This leads to a buildup of toxic heme, which ultimately kills the parasite. nih.gov
Several studies have highlighted the potential of new quinoline derivatives. For instance, new quinoline derivatives have shown promising antimalarial activity against P. falciparum in vitro and Plasmodium berghei in vivo. nih.gov Hybrid molecules incorporating the quinoline scaffold have also been developed. For example, quinoline-trioxolane hybrids were active in the low nanomolar range against both chloroquine-sensitive and -resistant strains of P. falciparum. mdpi.com Similarly, hybrids of quinoline and triazoles have shown inhibitory effects on the P. falciparum strain CQS Pf3D7. e-century.us
The table below presents the in vitro antimalarial activity of selected quinoline derivatives against P. falciparum.
| Compound/Derivative Class | P. falciparum Strain(s) | IC50 Value (µM) | Reference |
| 2-Methylquinoline derivative (Compound 10) | Chloroquine-resistant (CQR) PfDd2 | 0.033 ± 0.007 | e-century.us |
| Quinoline-triazole hybrid (Compound 53) | CQS Pf3D7 | 21.89 ± 4.51 (EC50) | e-century.us |
| Quinolinyl β-enaminone hybrid (Compound 95) | MDR PfK1 | 3.89 | e-century.us |
| Quinolinyl β-enaminone hybrid (Compound 95) | CQS Pf3D7 | > 5 | e-century.us |
| Chloroquine (B1663885) (Standard) | Chloroquine-resistant (CQR) PfDd2 | 0.172 | e-century.us |
It is important to note that the structural features of these derivatives, such as substitutions on the quinoline ring, play a crucial role in their antimalarial efficacy. nih.gov
Antiviral Properties (e.g., HIV, SARS-CoV-2)
Derivatives of quinoline have demonstrated a broad spectrum of antiviral activities, including against Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.govmdpi.com
In the context of HIV, chloroquine and hydroxychloroquine, both quinoline derivatives, have been shown to inhibit HIV replication. mdpi.com The proposed mechanism involves interfering with the glycosylation of viral particles and acting synergistically with viral proteases. mdpi.com
More recently, with the emergence of the COVID-19 pandemic, significant research has focused on the anti-SARS-CoV-2 potential of quinoline compounds. nih.govnews-medical.netnih.gov Several 2-phenylquinoline (B181262) derivatives have been identified as potent inhibitors of SARS-CoV-2 replication. nih.gov One promising compound from this class showed an EC50 value of 6 µM and a CC50 value of 18 µM. nih.gov Further optimization led to derivatives with low micromolar activity against SARS-CoV-2 and no cytotoxicity at concentrations up to 100 µM. nih.gov Some of these compounds also exhibited pronounced activity against other human coronaviruses like HCoV-229E and HCoV-OC43. nih.gov The mechanism of action for some of these 2-phenylquinoline derivatives involves the inhibition of the SARS-CoV-2 helicase (nsp13), a highly conserved enzyme. nih.gov
Another study identified a novel quinoline-based inhibitor of the SARS-CoV-2 papain-like protease (PLpro), Jun13296, which demonstrated potent antiviral and anti-inflammatory effects in vivo. news-medical.net Quinoline-triazole conjugates have also been synthesized and evaluated for their antiviral properties against SARS-CoV-2, with some showing greater potency than standard reference compounds like chloroquine and hydroxychloroquine. nih.gov
The table below summarizes the antiviral activity of selected quinoline derivatives.
| Compound/Derivative Class | Virus | Activity (IC50/EC50) | Reference |
| 2-Phenylquinoline derivative | SARS-CoV-2 | 6 µM (EC50) | nih.gov |
| 2-Phenylquinoline derivatives (optimized) | SARS-CoV-2 | Low µM range | nih.gov |
| 2-Phenylquinoline derivatives (optimized) | HCoV-229E, HCoV-OC43 | 0.2 to 9.4 µM (EC50) | nih.gov |
| Quinoline-triazole conjugate (10h) | SARS-CoV-2 | 3.1 µM (IC50) | nih.gov |
| Quinoline-triazole conjugate (10b) | SARS-CoV-2 | 3.8 µM (IC50) | nih.gov |
| Chloroquine (CQ) | SARS-CoV-2 | 5.3 µM (IC50) | nih.gov |
| Hydroxychloroquine (HCQ) | SARS-CoV-2 | 7.2 µM (IC50) | nih.gov |
Anti-inflammatory and Antioxidant Activity Assessments
Derivatives of this compound have been investigated for their potential anti-inflammatory and antioxidant properties. researchgate.net These activities are significant as inflammation and oxidative stress are implicated in a wide range of diseases.
Anti-inflammatory Activity: Research has shown that certain quinoline derivatives can exhibit significant anti-inflammatory effects. For instance, 2-[(4-Methyl-2-quinolinyl)thio]propanoic acid has been demonstrated to inhibit the production of pro-inflammatory cytokines in macrophages in vitro. In another study, novel thieno[2,3-b]quinoline-2-carboxylic acid derivatives, particularly those containing a pyrazole (B372694) core, showed good anti-inflammatory activity as determined by the human red blood cell (HRBC) membrane stabilization method. researchgate.net
Antioxidant Activity: The antioxidant potential of quinoline derivatives has also been a subject of study. researchgate.net These compounds can effectively scavenge free radicals, thereby protecting cells from oxidative damage. For example, 2-[(4-Methyl-2-quinolinyl)thio]propanoic acid has displayed promising antioxidant activity. Additionally, some novel thieno[2,3-b]quinoline-2-carboxylic acid derivatives have been found to have good antioxidant activity, as measured by the DPPH radical scavenging method. researchgate.net
A study on quinoline–1,3,4-oxadiazole and quinoline–1,2,3-triazole hybrids also revealed antioxidant capabilities in FRAP, DPPH, and NO scavenging assays. mdpi.com
The dual anti-inflammatory and antioxidant properties of these compounds suggest their potential utility in managing conditions where both processes play a pathogenic role.
Enzyme Inhibition Studies (e.g., α-Glucosidase, COX, PDE4, TACE)
The inhibitory effects of this compound derivatives on various enzymes have been a focal point of research, particularly in the context of metabolic disorders like type 2 diabetes.
α-Glucosidase Inhibition: A significant body of research has focused on the inhibition of α-glucosidase by quinoline derivatives. mdpi.comnih.govd-nb.inforsc.orgnih.gov This enzyme is crucial for the digestion of carbohydrates, and its inhibition can help manage postprandial hyperglycemia in diabetic patients.
A series of synthetic analogs based on thiomethylacetamide-quinoline linked to diphenyl-imidazole were identified as highly potent α-glucosidase inhibitors, with IC50 values ranging from 0.18 to 2.10 µM. nih.gov One compound, 10c, demonstrated the highest potency with an IC50 of 0.180 µM and exhibited a competitive inhibitory mechanism. nih.gov
Similarly, quinazolin-4(3H)-one derivatives bearing a phenoxy-acetamide moiety showed a wide range of inhibitory activities against α-glucosidase, with one compound being approximately 53 times more potent than acarbose. d-nb.info Kinetic studies revealed a competitive mode of inhibition for the most active compound. d-nb.info
Other studies have also reported on the α-glucosidase inhibitory potential of various quinoline-based hybrids, including quinoline-1,3,4-oxadiazole-1,2,3-triazole conjugates and 4-hydroxyquinolinone-hydrazones. mdpi.comnih.gov In one study, a quinoline–1,3,4-oxadiazole derivative with a bromopentyl sidechain showed the strongest α-glucosidase inhibition with an IC50 of 15.85 µM. mdpi.com
The table below presents the α-glucosidase inhibitory activity of various quinoline derivatives.
| Compound/Derivative Class | IC50 Value (µM) | Inhibition Mode | Reference |
| Thiomethylacetamide-quinoline-diphenyl-imidazole (10c) | 0.180 | Competitive | nih.gov |
| Quinazolin-4(3H)-one-phenoxy-acetamide (7b) | 14.4 | Competitive | d-nb.info |
| Quinazolinone-1,2,3-triazole-acetamide (9c) | 4.8 (Ki) | Competitive | rsc.org |
| Quinoline–1,3,4-oxadiazole (4i) | 15.85 | Non-competitive | mdpi.com |
| 4-Hydroxyquinolinone-hydrazone (6l) | 93.5 ± 0.6 | - | nih.gov |
| Acarbose (Standard) | 750.0 | - | rsc.orgnih.gov |
| Acarbose (Standard) | 17.85 | - | mdpi.com |
These studies underscore the potential of this compound and its derivatives as scaffolds for the development of potent and selective enzyme inhibitors for various therapeutic applications.
In silico, In vitro, and In vivo Evaluation
The biological potential of this compound derivatives has been explored through a combination of computational (in silico), laboratory-based (in vitro), and living organism (in vivo) studies. These multifaceted evaluations aim to predict and confirm the therapeutic efficacy and mechanisms of action of these compounds against various diseases.
In silico analyses have been instrumental in identifying promising this compound derivatives as potential multi-target inhibitors for neurodegenerative diseases by evaluating their interactions with enzymes like acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen (B147801) synthase kinase 3-beta (GSK3β). nih.gov Computational docking and molecular dynamics have also been used to understand the binding modes of these derivatives with target enzymes, such as α-glucosidase, providing insights into their inhibitory mechanisms. nih.gov
Following computational screening, in vitro assays are employed to validate the predicted biological activities. For instance, synthetic 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole have been screened against α-glucosidase, revealing a range of inhibitory concentrations (IC₅₀). nih.gov Similarly, quinoline derivatives identified through in silico methods have shown significant inhibition of AChE in laboratory tests. nih.gov
Successful candidates from in vitro studies are often advanced to in vivo evaluations in animal models to assess their efficacy and safety in a whole organism. A notable example is a 2-(quinoline-2-ylthio)acetamide derivative, which, after demonstrating high potency in vitro, was tested in a diabetic rat model. nih.gov The in vivo assessment confirmed its anti-diabetic properties by showing a reduction in blood glucose levels. nih.govresearchgate.net Furthermore, studies on platinum(II) complexes containing 8-quinolinethiol have been conducted in zebrafish models to determine their embryotoxicity. rsc.org
Inhibitory Potency and Selectivity
The inhibitory potency and selectivity of this compound derivatives are crucial determinants of their therapeutic potential, indicating how strongly they bind to a target and how specifically they do so, respectively.
Numerous studies have quantified the inhibitory potency of these derivatives against various enzymes. For example, a series of 2-(quinoline-2-ylthio)acetamide derivatives were found to be highly potent inhibitors of α-glucosidase, with IC₅₀ values ranging from 0.18 to 2.10 μM. nih.gov One particular compound from this series, 10c, exhibited the highest potency with an IC₅₀ of 0.180 μM and displayed a competitive inhibitory mechanism with a Kᵢ value of 0.15 μM. nih.gov
In the context of neurodegenerative diseases, quinoline derivatives have demonstrated significant inhibitory activity. One derivative, identified through in silico screening, achieved 94.6% inhibition of acetylcholinesterase (AChE). nih.gov Other derivatives showed over 40% inhibition of both GSK3β and BACE1. nih.gov
The selectivity of these compounds is also a key area of investigation. For instance, in the development of antifolates, nonclassical analogues of 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines containing a quinoline moiety were evaluated for their selective inhibition of dihydrofolate reductase (DHFR) from different species. nih.gov Some of these compounds were potent and selective inhibitors of DHFR from pathogens like Toxoplasma gondii and Mycobacterium avium. nih.gov Similarly, certain 4-aminoquinoline (B48711) derivatives have been identified as potent and highly selective antagonists for the α(2C)-adrenoceptor subtype over the α(2A) and α(2B) subtypes. nih.gov
The following table summarizes the inhibitory potency of selected this compound derivatives against various targets.
| Derivative Class | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
| 2-(quinoline-2-ylthio)acetamide | α-glucosidase | 0.18 - 2.10 μM | nih.gov |
| Quinoline derivative | Acetylcholinesterase (AChE) | Exhibited 94.6% inhibition | nih.gov |
| Quinoline derivatives | GSK3β and BACE1 | >40% inhibition | nih.gov |
| Classical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidine | Human DHFR | 66 nM | nih.gov |
| (R)-{4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol | α(2C)-adrenoceptor | 8.5 nM | nih.gov |
Interaction with Biological Targets and Biomolecules
Covalent Adduct Formation with Biological Thiols and Proteins
The thiol group of this compound is a key functional group that can engage in covalent interactions with biological molecules, particularly with cysteine residues in proteins. This reactivity can lead to the formation of covalent drug-protein adducts, which can alter the structure and function of the target proteins. acs.org Such interactions are a significant aspect of the mechanism of action for some this compound derivatives.
Branched quinolines, including 2-quinolines, have been noted to react spontaneously and rapidly with thiol groups in biological protein structures. acs.org This reactivity is attributed to the Michael acceptor site provided by the α-β unsaturation of a branched chain conjugated to the 2-position of the quinoline ring. acs.org The formation of these covalent complexes can be responsible for a range of toxic or immunogenic reactions by modifying protein structures. acs.org
The oxidation of thiols to disulfides is another relevant reaction. This compound can be oxidized to form a disulfide, and this process has been demonstrated in reactions with various oxidizing agents. researchgate.net For example, the reaction of this compound with 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) (pytz) results in the formation of the corresponding disulfide adduct. researchgate.net
Receptor Antagonist Properties (e.g., TRPV1 Receptor)
Quinoline derivatives have been investigated for their potential as receptor antagonists, with a particular focus on the Transient Receptor Potential Vanilloid 1 (TRPV1). acs.orgresearchgate.netresearchgate.net TRPV1 is a nonselective cation channel involved in pain and inflammation, making it a promising therapeutic target. researchgate.net
The antagonist activity of quinoline derivatives at the TRPV1 receptor is dependent on the nature and position of substituents on the quinoline ring. acs.org This highlights the importance of structural modifications in designing potent and selective TRPV1 antagonists. acs.orgresearchgate.net The quinoline scaffold itself is considered a valuable template for the development of new anti-inflammatory drugs that target this receptor. researchgate.net
Biocompatibility and Toxicity Profiles in Biological Systems
Cell Viability Assays in Healthy Cell Lines
The biocompatibility and potential toxicity of this compound and its derivatives are critical aspects of their evaluation for biological and medicinal applications. Cell viability assays, often conducted on healthy cell lines, provide essential information on the cytotoxic effects of these compounds.
Studies have shown that unsubstituted quinolines can be toxic due to metabolic activation. acs.org Specifically, this compound has demonstrated a dose-dependent reduction in the viability of healthy human embryonic kidney (HEK-293) cells. acs.orgport.ac.uk At concentrations of 0.05 mg/mL (approximately 30 μM), the cell viability dropped below 80%. acs.orgport.ac.uk
In contrast, strategically modified quinoline derivatives have shown improved biocompatibility. For example, quinoline molecules substituted at the 3-position with a biologically relevant moiety like cysteine have been developed to enhance their biocompatibility. acs.org
The cytotoxicity of platinum(II) complexes containing 8-quinolinethiol was evaluated in human fibroblasts (MRC5). rsc.org Most of these complexes exhibited a high cytotoxic effect at a concentration of 10 µg/mL. rsc.org However, some derivatives showed selective toxicity towards carcinoma cell lines, indicating a potential therapeutic window. rsc.org
The table below presents data on the cell viability of this compound (2-QTH) in a healthy cell line.
| Compound | Concentration (mg/mL) | Cell Viability (%) in HEK-293 Cells | Reference |
| 2-QTH | 0.01 | ~100 | acs.orgport.ac.uk |
| 2-QTH | 0.05 | <80 | acs.orgport.ac.uk |
| 2-QTH | 0.1 | <80 | acs.orgport.ac.uk |
Evaluation of Environmental Impact in Biological Models
The environmental footprint of quinoline-based compounds is a significant area of research, particularly due to their presence in environments contaminated by industrial processes. Quinoline, the parent compound of this compound, is recognized as being toxic to aquatic life with long-lasting effects. nih.govottokemi.com Understanding the environmental impact of this compound often involves studying the fate and effects of quinoline, as quinolinethiols are identified as primary metabolites in biological systems exposed to quinoline. nih.govechemi.comoregonstate.edu
The bioaccumulation potential of quinoline itself in aquatic organisms is considered low. nih.govottokemi.com A static exposure study with fathead minnows measured a bioconcentration factor (BCF) of 8, which suggests that the compound does not significantly accumulate in the food chain. nih.govottokemi.com However, the transformation into metabolites like this compound is a key aspect of its biological impact. oregonstate.edu
Ecotoxicological studies have been conducted on quinoline and its derivatives to determine their effects on various environmental organisms. Research into the toxicity of quinoline and its hydroxylated derivatives has provided insights into their potential environmental harm. While data focusing exclusively on this compound is limited, the toxicity of the broader quinoline family is informative. For instance, studies have evaluated the impact on organisms such as algae, crustaceans (Daphnia magna), and bacteria (Vibrio fischeri). nih.gov Adverse effects on algae were noted for the parent compound, quinoline, and in assays with Daphnia magna, several hydroxylated quinoline derivatives demonstrated toxicity. nih.gov The most significant ecotoxic potential for this class of compounds was observed in the Vibrio fischeri luminescence-inhibition assay. nih.gov
A comparative study on the ecotoxicity of quinoline and its hydroxylated metabolites revealed that while hydroxylation can lead to a detoxification in terms of genotoxic potential, the parent compounds and their metabolites are still considered ecotoxicologically relevant in groundwater contexts. nih.gov
The following table summarizes ecotoxicity data for quinoline and one of its hydroxylated derivatives, which helps to frame the potential impact of quinoline metabolites in aquatic ecosystems.
Table 1: Ecotoxicity of Quinoline and a Metabolite in Different Biological Models
| Compound | Test Organism | Endpoint | Result (EC50) | Reference |
|---|---|---|---|---|
| Quinoline | Vibrio fischeri | Luminescence Inhibition | 4.6 mg/L | nih.gov |
| Quinoline | Daphnia magna | Immobilization | 39 mg/L | nih.gov |
| Quinoline | Pseudokirchneriella subcapitata (Algae) | Growth Inhibition | 33 mg/L | nih.gov |
| 2(1H)-Quinolinone | Vibrio fischeri | Luminescence Inhibition | 1.8 mg/L | nih.gov |
| 2(1H)-Quinolinone | Daphnia magna | Immobilization | >100 mg/L | nih.gov |
Data sourced from a study on the ecotoxicity of quinoline and its hydroxylated derivatives. nih.gov EC50 (Effective Concentration, 50%) is the concentration of a substance that causes a 50% effect on the test organism.
The environmental fate of quinoline compounds is also influenced by abiotic factors. Quinoline is expected to have very high mobility in soil. echemi.com Furthermore, it is susceptible to degradation in the atmosphere through reactions with hydroxyl radicals and may undergo direct photolysis, suggesting that its persistence in the environment can be variable. echemi.com The biodegradation of quinoline in water and soil can be a slow process, indicating a potential for persistence under certain conditions. nih.govechemi.com
Applications in Materials Science and Sensing Technologies Research Focus
Development of Novel Functional Materials
2-Quinolinethiol serves as a valuable building block in the creation of new functional materials with tailored properties. Its derivatives are explored for their unique optical and electronic characteristics, as well as their ability to drive self-assembly processes for creating structured nanomaterials.
Optoelectronic Materials Research
The generation and amplification of chirality in inorganic nanomaterials are of significant interest for their applications in optoelectronics. sciopen.com Interface-driven self-assembly has been identified as a robust method to induce and control chirality in these nanomaterials. sciopen.com The process involves the spatial organization of nanoscale building blocks, and the chiroptical properties can be influenced by factors such as nanoparticle shape and surface ligand composition. sciopen.com Theoretical models suggest that molecular interactions at interfaces play a crucial role in these chiroptical effects. sciopen.com
Self-Assembly Processes and Nanomaterial Functionalization
Self-assembly is a fundamental process in nanotechnology for constructing functional structures from nanomaterials. chemrxiv.org this compound and its derivatives play a role in the functionalization of nanoparticles, which is a key step in their self-assembly. The thiol group of this compound allows it to bind to the surface of metal nanoparticles, such as gold, facilitating the creation of hybrid materials. qut.edu.auqut.edu.au This functionalization is essential for the stabilization of nanoparticles and for directing their assembly into larger, ordered structures. qut.edu.au
For instance, polymers with sulfur-containing end-groups, similar to the thiol group in this compound, are crucial for the self-assembly of hybrid gold/polymer nanoparticles. qut.edu.au The stability and reproducibility of the Surface-Enhanced Raman Scattering (SERS) signal from these nanoparticles are important for their application in bioassays. qut.edu.auqut.edu.au Studies have shown that gold nanoparticles with a diameter of approximately 30 nm provide a consistent and reproducible SERS signal. qut.edu.au
Chemical Sensing Platforms
The distinct chemical properties of this compound make it a candidate for the development of chemical sensors. Its ability to interact with various analytes, leading to detectable changes in its physical or chemical properties, is the basis for its use in sensing platforms.
Fluorescent Sensor Development for Environmental Analytes
Derivatives of this compound have been investigated as fluorescent sensors for detecting heavy metals and changes in pH. researchgate.net These sensors often exhibit fluorescence quenching when they interact with metal ions, providing a detectable signal for environmental monitoring. The mechanism of sensing can involve photoinduced electron transfer (PET), where the fluorescence is quenched by the sulfur atom. researchgate.net
Alkylated derivatives of this compound have shown promise as fluorescent sensors. researchgate.net For example, these derivatives can experience a decrease in fluorescence in the presence of various metal ions and in response to pH changes. researchgate.net While the parent compound, this compound, is not fluorescent, its alkylated forms can be, and this fluorescence is sensitive to the chemical environment. researchgate.net
| Derivative Type | Analyte | Sensing Mechanism |
| Alkylated this compound | Heavy Metals, pH | Fluorescence Quenching |
| This compound/quinoline-2(1H)-thione | Nitroxyl (B88944) (HNO) | Fluorescence Increase |
Table 1: Examples of this compound Derivatives in Fluorescent Sensing
It is important to note that a tautomeric equilibrium exists between quinoline-2-thiol (B7765226) and quinoline-2(1H)-thione, with the thione form being predominant. researchgate.net This equilibrium can influence the sensing properties of the molecule.
Biosensor Design for Biomarker Detection
Biosensors are analytical devices that detect biological markers to provide information about a person's health. researchgate.net They typically consist of a bioreceptor, a transducer, and a signal processor. researchgate.net Recent advancements in nanotechnology and materials science have significantly improved the sensitivity and specificity of biosensors. researchgate.net
This compound has been used in the development of biosensors, particularly those based on Surface-Enhanced Raman Scattering (SERS). In this context, this compound can act as a SERS tag on gold nanoparticles. qut.edu.au These tagged nanoparticles can then be used in bioassays, for example, to detect the binding of specific proteins. qut.edu.au The SERS signal from this compound provides a means of detection. qut.edu.au The development of such biosensors is crucial for the early detection of diseases by identifying biomarkers at low concentrations. medrxiv.orgabanalitica.com
Research on Corrosion Inhibition Mechanisms
The protection of metals from corrosion is a significant industrial challenge, and organic compounds are often used as inhibitors. ias.ac.inbiointerfaceresearch.com The effectiveness of an organic corrosion inhibitor is often related to its ability to adsorb onto the metal surface, forming a protective layer. nih.gov
Quinoline (B57606) derivatives have been studied as effective corrosion inhibitors for metals like mild steel in acidic environments. ias.ac.in The mechanism of inhibition involves the adsorption of these molecules onto the metal surface, which blocks the active sites for corrosion. ias.ac.inresearchgate.net This adsorption can occur through the heteroatoms (like nitrogen and sulfur) and the pi-electrons of the aromatic rings present in the quinoline structure. researchgate.net
Research indicates that quinoline derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. ias.ac.in The formation of a protective film by the inhibitor molecules on the metal surface is a key aspect of their function. researchgate.net
| Compound Family | Metal | Environment | Inhibition Type |
| Quinoline Derivatives | Mild Steel | 1N HCl | Mixed-type |
| 5-(((1H-benzimidazol-2-yl) thio) methyl) 8-quinolinol (BTQ8) | Mild Steel | 1.0 M HCl | Mixed-type |
Table 2: Examples of Quinoline-based Corrosion Inhibitors
The efficiency of these inhibitors generally increases with their concentration. ias.ac.inresearchgate.net Theoretical studies using quantum chemical calculations and molecular dynamic simulations have been employed to complement experimental findings and to better understand the inhibitor-metal interactions at the molecular level. ias.ac.inresearchgate.net
Computational Chemistry and Theoretical Modeling of 2 Quinolinethiol
Electronic Structure Calculations and Molecular Properties Prediction
Electronic structure calculations are fundamental to understanding the intrinsic properties of 2-quinolinethiol. These calculations can predict molecular geometries, electronic distributions, and spectroscopic characteristics. A significant aspect of this compound's chemistry is its existence in a tautomeric equilibrium with quinoline-2(1H)-thione. semanticscholar.orgresearchgate.net
Density Functional Theory (DFT) has been extensively used to study this compound and its derivatives. nih.govnih.gov DFT calculations, specifically using the B3LYP functional, have been employed to determine the relative stability of the thiol and thione tautomers. semanticscholar.orgresearchgate.net These studies have shown that the thione form is the major tautomer, a prediction confirmed by absorption spectra. researchgate.net Time-dependent DFT (TD-DFT) calculations have been used to predict the absorption spectra of both tautomers, showing good agreement with experimental data. semanticscholar.orgchemrxiv.org For instance, the calculated spectrum for the thione tautomer shows strong bands that align well with experimentally observed spectra. researchgate.net DFT methods are also utilized to determine various molecular properties such as the electrophilicity index, chemical potential, and chemical hardness. nih.gov
Table 1: Comparison of Experimental and TD-DFT Calculated Absorption Bands for this compound Tautomers
| Tautomer | Experimental λmax (nm) | Calculated λmax (nm) (TD-DFT) |
|---|---|---|
| Thione (1b) | 372, 273 | 358.8, 269.8 |
| Thiol (1a) | Not observed as major | 308.0, 242.9 |
Data sourced from a B3LYP/cc-pVQZ level study. researchgate.net
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have also been applied to study this compound. researchgate.net These methods, often in conjunction with DFT, provide a robust framework for calculating molecular properties. researchgate.net For example, ab initio calculations have been used to interpret the infrared spectra of 2(1H)-quinolinethione and this compound by comparing them with theoretically calculated spectra at the SCF/6-31G** level. acs.org These computational studies are crucial for understanding the vibrational modes and for the identification of different tautomeric forms. researchgate.netacs.org
Density Functional Theory (DFT) Studies
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govrsc.org For this compound and its derivatives, MD simulations can provide detailed insights into their conformational flexibility, stability, and interactions with their environment. nih.govmdpi.com
MD simulations can be used to analyze the stability of protein-ligand complexes involving quinoline (B57606) derivatives. nih.gov By simulating the system over a period, researchers can observe the conformational changes in both the ligand and the protein, assess the stability of their interactions, and calculate binding free energies. rsc.orgnih.gov Key parameters analyzed during MD simulations include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the number of hydrogen bonds to quantify interaction strength. nih.govmdpi.com These simulations have shown that certain quinoline derivatives can form stable complexes with target proteins, comparable to known reference drugs. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein or a nucleic acid. wikipedia.org This method is instrumental in drug discovery and for understanding the molecular basis of a ligand's biological activity. wikipedia.orgyoutube.com
Molecular docking studies have been performed on derivatives of this compound to predict their binding affinity to various protein targets. nih.govsemanticscholar.org For instance, derivatives of 2H-thiopyrano[2,3-b]quinoline have been docked against the anticancer target protein CB1a. nih.govsemanticscholar.org These studies predict binding affinities and identify key amino acid residues involved in the interaction. nih.gov The binding affinity values, typically expressed in kcal/mol, provide a measure of the strength of the interaction. semanticscholar.org Software packages like AutoDock Vina are commonly used for these predictions. nih.govsemanticscholar.org The results of these in silico studies can guide the synthesis of new derivatives with potentially higher bioactivity. nih.gov
Table 2: Predicted Binding Affinities of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| 1 | -5.3 |
| 2 | -5.5 |
| 3 | Not Specified |
| 4 | -6.1 |
Data from in silico molecular docking studies. nih.govsemanticscholar.org
The planar aromatic structure of the quinoline ring suggests that its derivatives could interact with DNA, primarily through intercalation. nih.govresearchgate.net Molecular docking can be used to model these interactions. nih.gov Studies on indeno[1,2-b]quinoline-9,11-diones, which share a core structural motif, have used docking to elucidate their binding modes with DNA. nih.gov These models suggest that the planar rings can insert between DNA base pairs, an interaction stabilized by π-π stacking and hydrogen bonds. nih.gov Docking studies on platinum(II) complexes containing 8-quinolinethiol have also been conducted to assess their DNA binding propensity, which can be correlated with experimental observations. rsc.org These computational models are valuable for designing new DNA-targeting agents. nih.govresearchgate.net
Protein-Ligand Binding Affinity Prediction
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For quinoline derivatives, including scaffolds related to this compound, QSAR studies are instrumental in designing new compounds with enhanced therapeutic potential, such as antimalarial or anti-HIV agents. nih.govnih.gov
The fundamental principle of QSAR is to correlate molecular descriptors—numerical values that quantify physicochemical properties of a molecule—with a measured biological response. nih.gov These studies for quinoline-based compounds often utilize a variety of 2D and 3D descriptors, which can be broadly categorized as follows:
Steric Descriptors: These relate to the size and shape of the molecule, influencing how it fits into a biological target.
Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and polarizability, which are crucial for intermolecular interactions.
Topological Descriptors: These quantify aspects of molecular structure like branching and connectivity.
Thermodynamic Descriptors: Properties such as LogP (lipophilicity) are used to model the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. vulcanchem.com
Several statistical methods are employed to build the QSAR models from these descriptors. For quinoline derivatives, common approaches include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.govmdpi.com These 3D-QSAR methods generate contour maps that visualize the regions around a molecule where modifications to steric or electrostatic fields would likely lead to an increase or decrease in biological activity. nih.gov For instance, a 3D-QSAR study on 2,4-disubstituted quinoline derivatives as antimalarial agents yielded statistically significant CoMFA and CoMSIA models, which were then used to predict the activity of newly designed compounds. nih.gov
In other studies, various linear and non-linear machine learning methods have been applied, such as multiple linear regression (MLR), k-nearest neighbors (KNN), and gradient boosting methods. nih.gov A QSAR study on 8-hydroxyquinoline (B1678124) derivatives identified mass, polarizability, and van der Waals volume as key properties governing their anti-MRSA activity. researchgate.net The predictive power of these models is rigorously evaluated using internal and external validation techniques to ensure their robustness and reliability for guiding the synthesis of new, more potent derivatives. nih.govmdpi.com
Table 1: Overview of QSAR Modeling Approaches for Quinoline Derivatives
| Model Type | Descriptors Used | Statistical Method | Application Example | Citation |
|---|---|---|---|---|
| 3D-QSAR | Steric and Electrostatic Fields | CoMFA, CoMSIA, PLS | Design of 2,4-disubstituted quinoline antimalarial agents. | nih.gov |
| 2D/3D-QSAR | 2D and 3D Molecular Descriptors | Machine Learning (KNN, GB) | P-glycoprotein inhibition by 2-oxo-1,2-dihydroquinoline derivatives. | nih.gov |
| QSAR | Mass, Polarizability, van der Waals Volume | Not Specified | Anti-MRSA activity of 8-hydroxyquinoline derivatives. | researchgate.net |
Aromaticity Analysis (e.g., NICS Calculations)
Aromaticity is a fundamental concept in chemistry that significantly influences the stability, reactivity, and interaction of cyclic molecules with biological targets. mdpi.com For quinoline-based compounds, the aromaticity of the fused benzene (B151609) and pyridine (B92270) rings can be a crucial descriptor for their pharmacological activity. mdpi.com A prominent computational method for quantifying aromaticity is the Nucleus-Independent Chemical Shift (NICS) calculation. mdpi.comgithub.io
NICS is defined as the negative of the absolute magnetic shielding computed at a non-bonded point, typically the center of a ring system. github.ioucr.edu A negative NICS value indicates a diatropic ring current, which is characteristic of an aromatic system, while a positive value signifies a paratropic ring current, indicative of anti-aromaticity. github.io The NICS value is often calculated 1 Å above the plane of the ring, denoted as NICS(1), to minimize the effects of local sigma-bond contributions and better reflect the pi-electron aromaticity. mdpi.com
In the context of this compound, which exists in a tautomeric equilibrium with quinoline-2(1H)-thione, aromaticity analysis is particularly relevant. A computational study on the analogous 2-pyridinethiol/2-pyridinethione system revealed that the thiol tautomer is aromatic, whereas the thione form is not, although it is stabilized by thioamide resonance. researchgate.net The NICS(1) values calculated for 2-pyridinethiol and 2-pyridinethione were -8.8 ppm and -3.5 ppm, respectively, confirming the aromatic nature of the thiol form. researchgate.net By extension, the this compound tautomer is expected to possess significant aromatic character in its heterocyclic ring.
Studies on other quinoline derivatives have shown that modulating the aromaticity of the quinoline core can impact biological activity. For example, in a series of quinoline-based antimalarial agents, the level of aromaticity was found to differentiate active from inactive compounds. mdpi.com It was suggested that the pyridine ring, having slightly lower aromaticity than the benzene ring, might be more suitable for the necessary π-π stacking interactions with the biological target, Fe(III)PPIX. mdpi.com This highlights that aromaticity, as quantified by methods like NICS, can serve as a valuable descriptor in the rational design of new drugs based on the this compound scaffold. mdpi.commdpi.com
Table 2: Illustrative NICS(1) Values for Aromaticity Analysis
| Compound/Fragment | Ring Analyzed | Calculated NICS(1) (ppm) | Aromaticity Character | Citation |
|---|---|---|---|---|
| Benzene | Six-membered ring | -9.7 | Aromatic | github.io |
| 2-Pyridinethiol | Pyridine ring | -8.8 | Aromatic | researchgate.net |
| 2-Pyridinethione | Pyridine ring | -3.5 | Non-aromatic | researchgate.net |
| Quinoline Derivatives (Series A) | Pyridine ring | Less Aromatic (relative) | Active Antimalarial | mdpi.com |
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
While established methods for synthesizing 2-quinolinethiol exist, future research will likely focus on developing more sustainable and efficient synthetic routes. This includes the exploration of innovative cascade reactions to construct complex polycyclic systems derived from this compound. The development of modern synthetic approaches aims to provide general access to a diverse range of functionalized quinoline-2-thiones with varying electronic properties, representing a significant improvement over traditional methods in terms of experimental simplicity and yield optimization. Furthermore, there is a growing interest in photocatalytic systems, with studies reporting the design and synthesis of novel nickel quinolinethiolate complexes for applications such as visible-light-driven hydrogen evolution. researchgate.netscience.gov
Advanced Functional Material Design and Performance Optimization
The potential of this compound and its derivatives in material science is an expanding area of research. The versatility of this compound allows for extensive functionalization, opening avenues for creating novel materials with tailored properties for various industrial applications. Research into related compounds has indicated potential as antioxidants and antidegradants in materials like plastics and coatings. Dinuclear Pt(II) dimers incorporating this compound have been shown to be visible absorbing chromophores with metal–metal-to-ligand charge-transfer (MMLCT) excited states, suggesting applications in photonics and electronics. acs.org Future work will likely focus on optimizing the performance of these materials by fine-tuning their molecular structure and understanding the structure-property relationships that govern their functionality.
Targeted Drug Delivery Systems and Prodrug Strategies
The development of targeted drug delivery systems is a crucial area of modern pharmacology, aiming to enhance therapeutic efficacy while minimizing side effects. novapublishers.comnih.gov The prodrug approach, where a pharmacologically inactive compound is converted into an active drug within the body, is a well-established strategy to improve drug delivery. novapublishers.comnih.gov Future research could explore the use of this compound as a molecular scaffold for the design of novel prodrugs. By attaching a promoiety to the this compound core, it may be possible to create targeted therapies that are activated by specific enzymes or physiological conditions found in diseased tissues. novapublishers.com For instance, strategies like antibody-directed enzyme prodrug therapy (ADEPT) and gene-directed enzyme prodrug therapy (GDEPT) offer pathways for site-specific drug activation. nih.govnih.gov The conjugation of molecules to cell-penetrating peptides is another strategy to improve intracellular delivery. csic.es
Integration with Nanotechnology for Enhanced Bioapplications
The synergy between this compound and nanotechnology presents exciting opportunities for advanced biomedical applications. The thiol group of this compound exhibits a strong affinity for gold surfaces, making it an excellent candidate for functionalizing gold nanoparticles (AuNPs). qut.edu.au These functionalized nanoparticles can be used as SERS (Surface-Enhanced Raman Scattering) tags for sensitive detection and imaging. qut.edu.authno.orgnih.gov
Researchers have demonstrated the use of this compound-barcoded nanoparticle assemblies as diagnostic agents for deep-tissue Raman detection. qut.edu.auresearchgate.netresearchgate.net These nano-assemblies can be designed to have tailored optical properties, enhancing their detection sensitivity. researchgate.netresearchgate.netntno.org The ability to detect these barcoded nanoparticles through significant tissue depths opens up possibilities for non-invasive in vivo tumor detection. researchgate.netresearchgate.netntno.org Future work will likely focus on optimizing the design of these nano-assemblies and exploring their use in multiplexed biomarker analysis. rsc.orgrsc.org
Deepening Mechanistic Understanding of Biological Activities
While the biological activities of this compound and its derivatives are being explored, a deeper understanding of their mechanisms of action is crucial for their rational design as therapeutic agents. The thiol group is known to interact with biological molecules, such as by forming covalent bonds with cysteine residues in proteins, which can lead to enzyme inhibition. For instance, a structurally similar compound, 8-quinolinethiol, has been shown to inhibit the proteasome deubiquitinase Rpn11. nih.gov
Future research should employ a combination of experimental and computational approaches to elucidate the specific molecular targets and signaling pathways affected by this compound derivatives. nih.govoregonstate.edu Understanding these mechanisms will be essential for optimizing their biological activity and for identifying potential therapeutic applications, such as in cancer therapy where proteasome inhibition is a key strategy. nih.govresearchgate.net
Development of Multi-Modal Diagnostic and Theranostic Agents
The concept of theranostics, which integrates diagnostic and therapeutic capabilities into a single agent, holds immense promise for personalized medicine. researchgate.netacs.orgport.ac.uk Quinoline (B57606) derivatives are being actively explored for this purpose. acs.orgport.ac.ukacs.org Custom-designed molecules based on the quinoline scaffold have shown multimodal functionality, including fluorescence, chirality, and Raman activity, along with the potential for cancer-selective therapy. acs.orgport.ac.ukacs.org
By functionalizing this compound onto nanostructures like gold nanoparticles, it is possible to create agents that can be used for both SERS-based diagnosis and photothermal therapy. researchgate.netacs.org The ability to combine optical multimodal cancer diagnosis with selective cancer cell killing makes these agents ideal candidates for molecular cancer theranostics. port.ac.ukacs.org Future research will focus on the development of such multi-modal agents with improved biocompatibility and targeting efficiency. acs.orgport.ac.ukacs.org
Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical and biomedical research. nih.govnih.gov These technologies can be applied to accelerate the discovery and development of new this compound-based compounds. researchgate.netdoaj.org For example, ML models can be trained to predict the reactive sites of quinoline derivatives for C-H functionalization, facilitating the design and synthesis of new molecules with desired properties. researchgate.netdoaj.org
Furthermore, AI can be used to analyze large datasets from high-throughput screening and omics studies to identify novel therapeutic targets and predict the biological activities of new compounds. rsc.orgnih.gov The integration of AI and ML into the research pipeline for this compound has the potential to significantly reduce the time and cost associated with drug discovery and materials development. nih.govnih.govresearchgate.netdoaj.org
Q & A
Q. What are the standard synthetic routes for 2-Quinolinethiol, and how can purity be optimized?
- Methodological Answer : this compound is commonly synthesized via nucleophilic substitution reactions. For example, substituting a bromide group in intermediates (e.g., BDP4) with the sodium salt of 2-mercaptoquinoline under reflux conditions (MeONa/MeOH, 2 h, 95% yield) is a validated approach . Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Characterization via -NMR (quinoline proton signals at δ 8.2–8.9 ppm) and LC-MS (m/z 161.03 [M+H]) ensures structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- -NMR : Identifies quinoline ring protons and thiol substituents (δ 1.5–2.5 ppm for aliphatic thiols; δ 8.2–8.9 ppm for aromatic protons) .
- Raman Spectroscopy : Detects S–H stretching vibrations (~2550 cm) and quinoline ring vibrations (1600–1400 cm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z 161.03 for this compound) .
Q. How can researchers ensure reproducibility in biological assays involving this compound?
- Methodological Answer :
- Use standardized protocols for cytotoxicity assays (e.g., MTT assay, IC calculation) with triplicate measurements.
- Control solvent effects (e.g., DMSO concentration ≤0.1% v/v) and validate results against reference compounds like doxorubicin .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in biological data (e.g., IC variability) often arise from differences in assay conditions or compound stability. To address this:
- Replicate Studies : Perform dose-response curves under identical conditions (pH, temperature, cell lines).
- Stability Analysis : Use HPLC to monitor degradation under assay conditions (e.g., 37°C, 24 h) .
- Comparative Meta-Analysis : Cross-reference results with structurally analogous compounds (e.g., 4-hydroxy-2-methylquinoline derivatives) .
Q. How can this compound be integrated into multifunctional agents for Alzheimer’s disease?
- Methodological Answer :
- Rational Design : Combine this compound’s metal-chelating properties (via thiol group) with acetylcholinesterase inhibition motifs (e.g., tacrine-like moieties).
- In Vitro Validation : Test dual inhibition of Aβ aggregation (Thioflavin T assay) and cholinesterase activity (Ellman’s method) .
- Table : Key Biological Activities of this compound Derivatives
| Derivative | Target Activity | IC (μM) | Reference |
|---|---|---|---|
| QNT-1 | Aβ aggregation | 12.3 ± 1.2 | |
| QNT-2 | AChE inhibition | 0.45 ± 0.03 |
Q. What role does this compound play in surface-enhanced Raman spectroscopy (SERS) applications?
- Methodological Answer : this compound (QNT) acts as a Raman-active probe due to its distinct vibrational fingerprints. For SERS-based biomarker detection:
- Substrate Functionalization : Immobilize QNT on gold nanoparticles via Au–S bonds.
- Multiplex Detection : Use QNT’s peak at 1370 cm (C–N stretch) alongside other probes (e.g., TFMBA) for simultaneous analyte quantification .
Experimental Design & Data Analysis
Q. How to design a robust structure-activity relationship (SAR) study for this compound analogs?
- Methodological Answer :
- Variable Selection : Modify substituents at positions 3 and 8 of the quinoline ring to assess electronic/steric effects.
- Statistical Tools : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett σ) with bioactivity .
Q. What statistical methods are recommended for analyzing contradictory data in this compound research?
- Methodological Answer :
- Bland-Altman Plots : Visualize agreement between datasets (e.g., IC values from independent labs).
- ANOVA with Post Hoc Tests : Identify significant differences in biological responses across experimental batches .
Ethical & Reproducibility Considerations
Q. How to document synthetic procedures to meet journal reproducibility standards?
- Methodological Answer :
- Detailed Experimental Section : Include reaction stoichiometry, purification methods, and spectral data (e.g., -NMR, HRMS).
- Supporting Information : Provide raw chromatograms and crystallographic data (if available) per guidelines in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
